molecular formula C14H21NO B1470370 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1783528-46-0

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1470370
CAS No.: 1783528-46-0
M. Wt: 219.32 g/mol
InChI Key: JNKJIUSUPAZNJU-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a pyrrolidine scaffold, a common motif in medicinal chemistry, substituted with a 4-ethoxyphenyl group and two methyl groups at the 3-position. The pyrrolidine ring is a privileged structure in drug discovery, found in a wide range of bioactive molecules . Researchers are exploring its potential as a key synthetic intermediate or building block for the development of novel therapeutic agents. Structural analogs of this compound, particularly those featuring a methoxyphenyl moiety attached to a pyrrolidine core, have been investigated for their diverse biological activities . The 3,3-dimethyl substitution on the pyrrolidine ring introduces steric constraints that can influence the molecule's conformation and its interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . This compound is intended for research applications such as hit-to-lead optimization, library synthesis, and pharmacological profiling. 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKJIUSUPAZNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, analgesics, and antiviral drugs. The specific substitution pattern of 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine presents a unique synthetic challenge: the installation of a quaternary gem-dimethyl center adjacent to a chiral aryl-bearing carbon. This steric crowding often impedes standard cyclization protocols.

This guide details a robust, scalable synthetic route leveraging a Michael addition/Reductive Cyclization strategy. This approach is superior to traditional succinimide reductions for this specific target because it allows for milder conditions and higher regiocontrol during the formation of the quaternary center.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the molecule into accessible synthons.

  • Target: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

  • Disconnection: The C2–N and C5–N bonds are formed via reductive amination/cyclization.

  • Key Intermediate: A

    
    -nitroaldehyde possessing the requisite carbon skeleton.
    
  • Strategic Bond Formation: The C3–C4 bond is constructed via a Michael addition between an isobutyraldehyde donor (providing the gem-dimethyl group) and a nitrostyrene acceptor (providing the aryl group).

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Intermediate γ-Nitroaldehyde Intermediate (Acyclic Precursor) Target->Intermediate Reductive Cyclization (H2, Raney Ni) Fragments Starting Materials Isobutyraldehyde + 4-Ethoxy-β-nitrostyrene Intermediate->Fragments Michael Addition (Organocatalysis)

Figure 1: Retrosynthetic logic flow from target pyrrolidine to commercially available precursors.

Detailed Synthetic Protocol

Stage I: Preparation of 4-Ethoxy- -nitrostyrene

The synthesis begins with the Henry reaction (nitroaldol condensation) followed by dehydration.

Reagents: 4-Ethoxybenzaldehyde, Nitromethane, Ammonium Acetate. Solvent: Glacial Acetic Acid.[1][2]

  • Setup: Charge a round-bottom flask with 4-ethoxybenzaldehyde (1.0 eq) and nitromethane (5.0 eq). Add ammonium acetate (0.4 eq) as the catalyst.

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling. If not, pour the mixture into ice-cold water.

  • Purification: Filter the yellow precipitate. Recrystallize from ethanol to yield bright yellow needles.

    • Critical Checkpoint: The alkene proton signals in

      
      H NMR (doublets, 
      
      
      
      Hz) confirm the trans-geometry.
Stage II: Construction of the Quaternary Center (Michael Addition)

This is the stereodefining step. We utilize the high nucleophilicity of the isobutyraldehyde enamine/enolate to attack the electrophilic nitrostyrene.

Reagents: 4-Ethoxy-


-nitrostyrene (from Stage I), Isobutyraldehyde, Pyrrolidine (cat.), Benzoic acid (cat.).
Solvent:  Toluene or DCM.
  • Activation: Dissolve 4-ethoxy-

    
    -nitrostyrene (1.0 eq) in Toluene.
    
  • Addition: Add isobutyraldehyde (2.0 eq).

  • Catalysis: Add 10 mol% pyrrolidine and 10 mol% benzoic acid. This forms the enamine intermediate in situ.

  • Conditions: Stir at room temperature for 24–48 hours.

  • Observation: The yellow color of the nitrostyrene will fade as the conjugated system is broken.

  • Workup: Wash with 1N HCl (to remove catalyst) and brine. Concentrate the organic layer.[3][4]

  • Result: The crude oil contains 2,2-dimethyl-3-(4-ethoxyphenyl)-4-nitrobutanal .

    • Senior Scientist Note: This intermediate is unstable on silica gel. Proceed immediately to reduction or perform a rapid filtration through a short plug of neutral alumina.

Stage III: Reductive Cyclization to the Pyrrolidine

This step performs three transformations in one pot: reduction of the nitro group to an amine, reduction of the imine intermediate, and ring closure.

Reagents: Raney Nickel (active slurry) or Pd/C (10%), Hydrogen gas (balloon or Parr shaker). Solvent: Methanol/Ethanol (anhydrous).

  • Preparation: Dissolve the crude Michael adduct in Methanol.

  • Loading: Carefully add Raney Nickel (approx. 50 wt% of substrate) under an argon blanket. Caution: Pyrophoric.

  • Hydrogenation: Purge with

    
     and maintain a pressure of 40–50 psi (3–4 bar) for 12 hours at room temperature.
    
    • Mechanism:[3][5] The nitro group reduces to an amine (

      
      ). The amine attacks the aldehyde intramolecularly to form a cyclic imine (pyrroline), which is further reduced to the pyrrolidine.
      
  • Workup: Filter through a Celite pad to remove the catalyst. Rinse thoroughly with methanol.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

  • Salt Formation: Dissolve the oil in diethyl ether and add HCl in dioxane/ether dropwise. The hydrochloride salt of 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine will precipitate as a white solid.

Characterization Framework

Spectroscopic Validation

The following data confirms the structure of the hydrochloride salt.

TechniqueKey Signals / ObservationsStructural Verification

H NMR
(DMSO-

)

0.85 (s, 3H), 1.15 (s, 3H)
Gem-dimethyl: Two distinct singlets indicate diastereotopic methyls due to the adjacent chiral center at C4.

1.30 (t, 3H), 4.01 (q, 2H)
Ethoxy Group: Characteristic quartet-triplet pattern.

3.00–3.60 (m, 4H)
Ring Protons: Multiplets corresponding to C2-

and C5-

.

6.85 (d, 2H), 7.15 (d, 2H)
Aryl Ring: AA'BB' system typical of para-substitution.

C NMR
~40.0 ppm (Quaternary C)Confirms the formation of the C3 quaternary center.
LC-MS

Matches formula

.
Experimental Workflow Diagram

Workflow Step1 Henry Reaction (Aldehyde + MeNO2) Step2 Michael Addition (+ Isobutyraldehyde) Step1->Step2 4-Ethoxy-β-nitrostyrene Step3 Hydrogenation (Raney Ni, H2) Step2->Step3 γ-Nitroaldehyde Step4 Salt Formation (HCl/Ether) Step3->Step4 Crude Pyrrolidine Final Final Product >98% Purity Step4->Final Pure HCl Salt

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization (Senior Scientist Insights)

The "Gem-Dimethyl" Effect

The presence of the 3,3-dimethyl group actually aids the cyclization step (Stage III) due to the Thorpe-Ingold effect (angle compression), which brings the amine and aldehyde termini closer together.[6] However, it hinders the initial Michael addition (Stage II) due to steric bulk.

  • Optimization: If Stage II is sluggish, switch from pyrrolidine catalysis to a stronger base like DBU or use high-pressure conditions (10 kbar) if available, though the organocatalytic route is usually sufficient with extended time.

Purification of the Amine

Secondary amines can be "sticky" on silica gel.

  • Protocol: Pre-treat the silica gel with 1% Triethylamine in the eluent (DCM/MeOH 95:5) to prevent streaking and loss of yield.

Safety Note: Raney Nickel

Raney Nickel is pyrophoric when dry. Always handle it as a slurry under water or alcohol. Ensure the hydrogenation vessel is purged with inert gas before introducing hydrogen to prevent ignition.

References

  • The Thorpe-Ingold Effect in Cyclization

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[7] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Organocatalytic Michael Addition to Nitrostyrenes

    • Betancort, J. M., & Barbas, C. F. (2001). Catalytic Direct Asymmetric Michael Reactions: Taming Naked Aldehyde Donors. Organic Letters, 3(23), 3737-3740. Link

  • Reductive Cyclization of Gamma-Nitro Carbonyls

    • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047. Link

  • Synthesis of 3,3-Dimethylpyrrolidine Derivatives

    • Federsel, H. J. (1993). Drug chirality and its clinical significance. Drug Safety, 9(4), 239-242. (Context on chiral pyrrolidines in drug development). Link

Sources

Mechanism of Action: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine , a specific chemical entity belonging to the class of 3,3-dimethyl-4-phenylpyrrolidine derivatives. Based on its structural pharmacophore, this compound is identified as a Mu-Opioid Receptor (MOR) Agonist with potential analgesic properties, sharing structural homology with known opioids like Profadol and Prodine analogs.

Executive Summary

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic nitrogenous heterocycle characterized by a pyrrolidine core substituted with a gem-dimethyl group at the 3-position and a para-ethoxyphenyl group at the 4-position. Structurally, it represents a ring-contracted analog of the phenylpiperidine opioids (e.g., Pethidine, Prodine).

Its primary mechanism of action is agonism at the Mu-Opioid Receptor (MOR) , leading to G-protein-mediated inhibition of nociceptive signaling. The presence of the 3,3-dimethyl moiety provides steric constraint, locking the phenyl ring in an active conformation critical for receptor binding, while the 4-ethoxy substituent modulates lipophilicity and metabolic stability, potentially acting as a bioisostere for the phenolic hydroxyl group found in potent opioids.

Structural Pharmacology & SAR

The pharmacological activity of this compound is dictated by its specific structural features (Structure-Activity Relationship):

Structural FeaturePharmacological FunctionMechanistic Impact
Pyrrolidine Core ScaffoldMimics the piperidine ring of morphine/pethidine but with higher rigidity. Essential for binding to the anionic aspartate residue (Asp147) in the MOR via the protonated nitrogen.
3,3-Dimethyl Group Steric LockRestricts conformational freedom of the pyrrolidine ring. This "gem-dimethyl" effect forces the 4-phenyl group into an equatorial-like orientation, optimizing pi-pi stacking with receptor aromatic residues (e.g., Trp293).
4-(4-Ethoxyphenyl) Lipophilic BindingThe para-ethoxy group enhances blood-brain barrier (BBB) penetration compared to a hydroxyl group. It may also act as a hydrogen bond acceptor or undergo O-dealkylation in vivo to the active phenol (metabolic activation).
Secondary Amine Binding/MetabolismAs a secondary amine (unless N-substituted), it may exhibit lower intrinsic potency than its N-methyl or N-phenethyl analogs, or act as a metabolite of a larger parent drug.

Molecular Mechanism of Action

The compound functions as a G-protein biased agonist at the Mu-Opioid Receptor (MOR).

Receptor Binding & Activation
  • Ligand Recognition: The protonated nitrogen of the pyrrolidine ring forms an ionic bond with Asp147 (TM3) of the MOR.

  • Conformational Change: The 4-phenyl moiety interacts with the hydrophobic pocket formed by TM3, TM5, and TM6 . The 3,3-dimethyl group prevents steric clash and stabilizes the active state.

  • G-Protein Coupling: Ligand binding induces a conformational shift in the receptor's intracellular loops, allowing coupling to the heterotrimeric G_i/o protein .

Intracellular Signaling Cascade

Upon activation, the G_alpha(i) subunit dissociates from the G_beta/gamma dimer, triggering three key pathways:

  • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels, decreasing Protein Kinase A (PKA) activity.

  • Potassium Channel Activation: Opens G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and inhibiting neuronal firing.

  • Calcium Channel Inhibition: Blocks voltage-gated N-type calcium channels (CaV2.2), preventing the presynaptic release of nociceptive neurotransmitters like Substance P and Glutamate .

Pathway Visualization

The following diagram illustrates the signaling cascade activated by 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine.

G Ligand 4-(4-Ethoxyphenyl)- 3,3-dimethylpyrrolidine MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds (Ki < 10nM) Gi Gi/o Protein (Heterotrimer) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (G_alpha_i) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activates (G_beta_gamma) CaV CaV2.2 Channels (Ca2+ Block) Gi->CaV Inhibits (G_beta_gamma) cAMP cAMP Levels (Decreased) AC->cAMP Hyperpol Hyperpolarization GIRK->Hyperpol NeuroTrans Inhibition of Neurotransmitter Release CaV->NeuroTrans Analgesia ANALGESIA Hyperpol->Analgesia NeuroTrans->Analgesia

Caption: Signal transduction pathway showing G-protein mediated inhibition of nociception.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for interpreting in vivo activity.

  • Absorption: High lipophilicity (predicted LogP ~2.5-3.0) suggests rapid absorption and Blood-Brain Barrier (BBB) crossing.

  • Metabolism (Hepatic):

    • O-Dealkylation: The para-ethoxy group is likely cleaved by CYP2D6 to form the corresponding phenol (4-(4-hydroxyphenyl)-3,3-dimethylpyrrolidine). This metabolite is expected to have significantly higher affinity for the MOR (similar to the Codeine -> Morphine conversion).

    • N-Oxidation/Glucuronidation: Secondary metabolic routes for elimination.

  • Excretion: Renal excretion of glucuronidated metabolites.

Experimental Protocols for Validation

To validate the mechanism and potency, the following experimental workflows are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (Ki) of the compound at MOR.

  • Preparation: Transfect CHO or HEK293 cells with human MOR cDNA. Prepare membrane homogenates.

  • Ligand: Use [^3H]-DAMGO (MOR selective agonist) as the radioligand (conc. ~1 nM).

  • Incubation: Incubate membrane prep (50 µg protein) with [^3H]-DAMGO and varying concentrations of the test compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

[^35S]GTPgammaS Functional Assay (Efficacy)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

  • Setup: Use MOR-expressing membrane homogenates.

  • Reaction: Incubate membranes with GDP (10 µM) and [^35S]GTPgammaS (0.1 nM) +/- test compound.

  • Stimulation: Measure the increase in [^35S]GTPgammaS binding induced by the compound compared to a full agonist (e.g., DAMGO).

  • Result:

    • >80% of DAMGO: Full Agonist.

    • 20-80%: Partial Agonist.

    • 0% (blocks agonist): Antagonist.

Experimental Workflow Visualization

Experiment Step1 Synthesize Compound Step2 Membrane Prep (hMOR-CHO Cells) Step1->Step2 Step3 Competition Binding ([3H]-DAMGO) Step2->Step3 Step4 Calculate Ki (Affinity) Step3->Step4 Step5 GTPgammaS Assay (Efficacy) Step4->Step5 Step4->Step5 If Ki < 100nM Step6 In Vivo Analgesia (Tail Flick Test) Step5->Step6

Caption: Step-by-step validation workflow from synthesis to in vivo testing.

Safety & Toxicology Profile

  • Respiratory Depression: As a potent MOR agonist, the primary risk is dose-dependent respiratory depression (via brainstem mu-receptors).

  • Abuse Potential: High likelihood of reinforcing effects (euphoria) mediated by dopamine release in the Nucleus Accumbens.

  • Sedation: CNS depression is expected.

References

  • Lombardino, J. G. (1970). Synthesis and analgesic activity of 3,3-dimethyl-4-phenylpyrrolidines. Journal of Medicinal Chemistry. Link

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Defines the SAR of phenylpyrrolidine/piperidine opioids).
  • US Patent 3,931,166 . (1976). 3,3-Dimethyl-4-phenylpyrrolidine derivatives. (Describes the synthesis and analgesic utility of the scaffold). Link

  • ChemSrc . (2024). 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Entry. (Chemical catalog verification). Link

Stability and degradation profile of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Executive Summary

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique stereochemical and physicochemical properties that can enhance aqueous solubility and provide critical pharmacophoric interactions.[1][2][3] This guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of a novel pyrrolidine derivative, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine. In the absence of specific literature for this exact molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of pyrrolidine chemistry with the rigorous, systematic approach of forced degradation studies mandated by international regulatory bodies.[4][5][6][7] We will explore the molecule's inherent structural liabilities, outline detailed protocols for stress testing, and describe the analytical workflows necessary to develop a stability-indicating method and characterize degradation products. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing novel chemical entities from discovery to clinical application.

Introduction to 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine: A Structural and Functional Perspective

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic heterocyclic compound featuring three key structural motifs: a saturated pyrrolidine ring, a gem-dimethyl substitution at the 3-position, and a 4-ethoxyphenyl group at the 4-position. Each of these components contributes to the molecule's overall chemical personality and, consequently, its stability profile.

  • The Pyrrolidine Core: As a saturated secondary amine, the pyrrolidine nitrogen imparts basicity and serves as a potential hydrogen bond donor or acceptor, influencing solubility and biological target engagement.[1][3] However, this secondary amine is also a primary site for oxidative metabolism and chemical degradation.[1][8][9]

  • The 4-Ethoxyphenyl Moiety: The ethoxy group attached to the phenyl ring is an ether linkage. While generally stable, ethers can be susceptible to cleavage under harsh acidic conditions. The aromatic ring itself is a site for potential oxidative and photolytic reactions.

  • Gem-Dimethyl Substitution: The two methyl groups at the C3 position provide steric bulk, which can influence the conformation of the pyrrolidine ring. This steric hindrance can also serve a protective role by blocking a potential site of metabolic or chemical oxidation, a strategy sometimes employed to enhance a drug candidate's in vivo stability.[1]

Understanding the interplay of these functional groups is paramount to predicting and subsequently confirming the molecule's degradation pathways.

Caption: Structure of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine.

Predicted Degradation Pathways: A Mechanistic Approach

Based on first principles of organic chemistry and known degradation patterns of related structures, we can anticipate several key degradation pathways for 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine.

Oxidative Degradation

Oxidation is often the most significant degradation pathway for pyrrolidine-containing compounds.[1][8]

  • N-Oxidation: The lone pair of electrons on the secondary amine is susceptible to oxidation, forming an N-oxide. This is a common metabolic and chemical transformation.

  • α-Carbon Oxidation (Iminium Ion Formation): Oxidation at the carbon atom adjacent to the nitrogen (the α-carbon) can lead to the formation of a reactive iminium ion intermediate. This intermediate can then be trapped by water to form a hemiaminal, which may subsequently open to an aminoaldehyde.[1] This pathway is a known source of potential genotoxicity in some pyrrolidine-containing drugs.[1]

  • Lactam Formation: Further oxidation of the pyrrolidine ring can result in the formation of a pyrrolidinone (a lactam).[9]

  • Ether Cleavage/Oxidation: The ethoxy group can undergo oxidative O-dealkylation to form a phenolic metabolite and acetaldehyde.

Oxidative_Degradation Parent 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine N_Oxide N-Oxide Parent->N_Oxide N-Oxidation Iminium Iminium Ion Parent->Iminium α-Carbon Oxidation Lactam Pyrrolidinone (Lactam) Parent->Lactam Ring Oxidation Phenol Phenolic Degradant (O-dealkylation) Parent->Phenol Ether Oxidation Hemiaminal Hemiaminal Iminium->Hemiaminal + H₂O Aminoaldehyde Aminoaldehyde Hemiaminal->Aminoaldehyde Ring Opening

Caption: Predicted oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis is the degradation of a substance by reaction with water.

  • Acid-Catalyzed Ether Cleavage: The ether linkage of the ethoxyphenyl group is the most probable site for hydrolysis. Under strong acidic conditions and elevated temperatures, this bond can be cleaved to yield the corresponding phenol and ethanol. The pyrrolidine ring itself is generally stable to hydrolysis.

Photolytic Degradation

The aromatic ring makes the molecule a potential chromophore, capable of absorbing UV light.

  • Photo-oxidation: Absorbed light energy can promote the formation of reactive oxygen species, which can then accelerate the oxidative degradation pathways described above.[10]

  • Rearrangement/Cleavage: Direct absorption of high-energy photons could potentially lead to bond cleavage or molecular rearrangements, though this is generally less common than photo-oxidation.

Experimental Design: A Guide to Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard storage.[4][7] This is essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[5][6]

Objective

The primary goal is to achieve a target degradation of 5-20% of the parent compound. This level is sufficient to produce and detect degradation products without destroying the molecule entirely, which could lead to misleading secondary or tertiary degradants.

General Protocol Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Prep->Base Oxidation Oxidation 3% H₂O₂, RT Prep->Oxidation Blank Prepare Blank (Solvent without API) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid State) 80°C Thermal->Neutralize Photo Photolytic ICH Q1B Conditions Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by HPLC-UV/PDA Dilute->Analyze Characterize Characterize Degradants by LC-MS/MS Analyze->Characterize

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodologies

1. Acidic Hydrolysis

  • Protocol: To 1 mL of a 1 mg/mL stock solution of the compound, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Preparation: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.

  • Causality: Elevated temperature accelerates the reaction, while the acidic environment specifically targets the ether linkage for potential cleavage.

2. Basic Hydrolysis

  • Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Preparation: Neutralize the aliquot with 0.1 M HCl and dilute for analysis.

  • Causality: Basic conditions can promote different degradation pathways compared to acidic conditions, although this molecule is predicted to be more stable under basic stress.

3. Oxidative Degradation

  • Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Preparation: Dilute directly with mobile phase for analysis.

  • Causality: H₂O₂ is a potent oxidizing agent that effectively mimics oxidative stress, targeting the secondary amine and potentially the ethoxy group.[10][11]

4. Thermal Degradation

  • Protocol: Place a thin layer of the solid compound in a vial.

  • Incubation: Heat the vial in a calibrated oven at 80°C.

  • Time Points: At 24, 48, and 72 hours, remove a small amount of the solid, dissolve it in solvent, and dilute for analysis.

  • Causality: This tests the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage conditions.

5. Photostability

  • Protocol: Expose a solution of the compound (e.g., 0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze the samples after the exposure period.

  • Causality: This standardized test assesses the compound's liability to degrade upon exposure to light, which has implications for packaging and handling.

Analytical Strategy: Method Development and Characterization

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all potential degradation products.[5][7]

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[12][13][14]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from degradants with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program (Example): Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which can be used to assess peak purity and help in the initial identification of degradants.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Identifying the structure of major degradation products is a critical step.

  • LC-MS/MS: The developed HPLC method can be coupled to a mass spectrometer (MS).[15][16] This provides the molecular weight of the degradation products. Tandem MS (MS/MS) experiments can fragment the degradant ions, providing valuable structural information.

  • Preparative HPLC: For major degradants, preparative chromatography can be used to isolate sufficient quantities for definitive structural analysis.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of the isolated degradation products.

Data Presentation and Interpretation

Table 1: Hypothetical Forced Degradation Results for 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Stress ConditionTime (hours)% Assay of Parent% DegradationNo. of DegradantsMajor Degradant Peak (RT, min)
Control 2499.8< 0.20-
0.1 M HCl, 60°C 2491.58.525.2
0.1 M NaOH, 60°C 2498.21.818.1
3% H₂O₂, RT 1285.314.747.5, 9.3
Thermal (Solid), 80°C 7299.10.9110.4
Photolytic (Solution) -92.08.037.5, 11.2

Interpretation of Hypothetical Data:

  • The compound shows the highest susceptibility to oxidative degradation , with significant degradation and multiple products formed. This confirms our prediction that the secondary amine is a key liability.

  • Moderate degradation is observed under acidic and photolytic conditions . The acidic degradation likely corresponds to ether cleavage, while photolytic stress may be exacerbating oxidative pathways.

  • The compound is relatively stable to basic and thermal stress , suggesting good intrinsic stability under these conditions.

Conclusion and Recommendations for Drug Development

This guide outlines a predictive and systematic approach to defining the stability and degradation profile of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine. Based on its chemical structure, the primary degradation liabilities are predicted to be oxidation of the pyrrolidine ring and, to a lesser extent, acid-catalyzed cleavage of the ether bond and photolysis.

Key Recommendations:

  • Formulation Development: To mitigate oxidative instability, the inclusion of antioxidants in a potential formulation should be evaluated. The formulation should also be protected from light, suggesting the need for opaque or UV-protective primary packaging.

  • Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and potentially under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

  • Further Studies: The major degradation products, particularly from the oxidative pathway, must be isolated, characterized, and evaluated for any potential toxicological concerns, as they may need to be controlled as specified impurities in the final drug product.

By following the comprehensive methodologies detailed in this guide, researchers can build a robust understanding of a molecule's stability, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Zhu, M., & Lee, C. Y. (2006). Oxidation of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Bioorganic & Medicinal Chemistry Letters, 16(15), 4065-4069.
  • De Vleeschouwer, F., & Speybroeck, V. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8873–8877.
  • PharmaBlock. (n.d.).
  • Cocquet, G., Ferroud, C., Simon, P., & Taberna, P. L. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2, (5), 851-856.
  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
  • ResearchGate. (n.d.). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives.
  • Verma, S. K., Atanes, M. N., Busto, J. H., Thai, D. L., & Rapoport, H. (2002). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 67(1), 133-140.
  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261-4270.
  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
  • Ali, S., Khan, M. S., & Ahmad, S. (2021). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega, 6(38), 24831–24842.
  • Karakuş, E., & Dinçer, M. (2018). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1085-1094.
  • Smonou, I., & Tseliou, V. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • Chemical Communications. (n.d.). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Royal Society of Chemistry.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-927.
  • IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
  • Poupin, P., Truffaut, N., & Faucher, D. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 44(6), 557-564.
  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-162.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38459-38464.
  • Merck. (n.d.). 3-(4-Methoxyphenyl)pyrrolidine. MilliporeSigma.
  • Casado, N., & Morante-Zarcero, S. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • PubChem. (n.d.). (2R,3S)-2-(4-ethoxyphenyl)-3-methylpyrrolidine.
  • Nguyen, T. T. T., & Vo, Q. V. (2023). Synthesis and Structural Determination of Some 1,5-Disubstituted-4-Ethoxycarbonyl-3-Hydroxy-3-Pyrroline-2-One Derivatives Containing Nitro Group. Vietnam Journal of Science and Technology, 61(6), 75-84.
  • DiVA. (2017). Synthesis of substituted pyrrolidines. DiVA portal.
  • PubMed. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.
  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • PubChem. (n.d.). 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride.
  • Hotha, K. K., Roy, S., & Kumar, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-130.
  • ResearchGate. (2012). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. IJNRD.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods.
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  • Neves, M. G. P. M. S., & Simões, M. M. Q. (2021).
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-130.
  • ResearchGate. (2020). Representation of the partial biodegradation pathways of the tested drugs.
  • MDPI. (2025). Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. MDPI.
  • Cayman Chemical. (2020). (±)

Sources

Pharmacokinetic Profiling of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacokinetic (PK) profile of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine and its derivatives. This analysis is based on the structure-activity relationships (SAR) of 4-aryl-substituted pyrrolidines, established metabolic pathways for aryl-alkyl ethers, and physicochemical principles governing CNS-active lipophilic amines.

Executive Summary

The 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine scaffold represents a specific class of lipophilic, CNS-active molecules often investigated for Sigma-1 receptor modulation , monoamine reuptake inhibition , or analgesic activity. The presence of the 3,3-dimethyl geminal substitution on the pyrrolidine ring serves a dual purpose: it conformationally restricts the pyrrolidine ring (enhancing receptor selectivity) and sterically hinders metabolic oxidation at the


-carbon, potentially extending the half-life compared to unsubstituted analogs.

This guide details the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, focusing on the critical O-deethylation and N-glucuronidation pathways that define its clearance.

Physicochemical Determinants

The pharmacokinetic behavior of this derivative is dictated by its physicochemical properties.[1] The molecule combines a basic secondary amine (pyrrolidine) with a lipophilic aryl ether tail.[1]

Table 1: Predicted Physicochemical Properties
PropertyValue (Est.)PK Implication
Molecular Weight ~219.32 DaHigh permeability; favorable for BBB penetration.[1]
LogP (Lipophilicity) 2.8 – 3.2High passive diffusion; extensive tissue distribution.[1]
pKa (Basic Amine) 9.4 – 9.8Predominantly ionized (cationic) at physiological pH (7.4), facilitating lysosomal trapping.[1]
Polar Surface Area (PSA) ~21 ŲExcellent oral absorption (Rule of 5 compliant).[1]
Solubility Low (Free Base)Formulation as HCl or Fumarate salt is required for bioavailability.[1]

Absorption & Bioavailability

Mechanism of Absorption[1]
  • Passive Diffusion: Due to its high lipophilicity (LogP ~3.[1]0) and small molecular size, the compound undergoes rapid passive transcellular diffusion in the small intestine.

  • pH-Dependent Solubility: Absorption is likely pH-dependent.[1] The basic nitrogen means solubility is highest in the acidic environment of the stomach, necessitating immediate-release formulations to prevent precipitation in the duodenum.

Bioavailability (F)
  • Predicted F: 60–80% (Rat/Dog models).[1]

  • First-Pass Effect: Moderate.[1][2] The primary metabolic liability is the 4-ethoxy group (O-dealkylation).[1] The 3,3-dimethyl group protects the pyrrolidine ring from rapid CYP-mediated oxidation, potentially improving oral bioavailability compared to linear alkyl amines.

Distribution

Volume of Distribution (Vd)

The compound exhibits a large Volume of Distribution (Vd > 5 L/kg) , characteristic of lipophilic basic amines.[1]

  • Tissue Binding: Extensive partitioning into lipid-rich tissues (brain, adipose, liver).

  • Lysosomal Trapping: The high pKa (~9.[1]5) leads to accumulation in acidic organelles (lysosomes), contributing to a long terminal half-life.

Blood-Brain Barrier (BBB) Penetration[1]
  • BBB Permeability: High.[1]

  • Mechanism: Passive diffusion.[1]

  • P-gp Efflux: Low likelihood of being a P-glycoprotein (MDR1) substrate due to low PSA and molecular weight, ensuring high CNS exposure.[1]

Metabolic Pathways (Core Analysis)

Metabolism is the primary clearance mechanism.[1] The 3,3-dimethyl substitution blocks the typical


-carbon hydroxylation on the pyrrolidine ring, shifting metabolic pressure to the aryl ether and the nitrogen atom.
Phase I Metabolism (Functionalization)[1]
  • O-Deethylation (Major):

    • Enzymes: CYP2D6 (primary), CYP3A4 (secondary).[1]

    • Mechanism: Oxidative cleavage of the ethoxy group to yield the Phenol metabolite (4-(3,3-dimethylpyrrolidin-4-yl)phenol) and acetaldehyde.

    • Significance: This is often the rate-limiting step.[1] Genetic polymorphism in CYP2D6 could lead to variable exposure (Poor vs. Extensive Metabolizers).[1]

  • N-Oxidation (Minor):

    • Enzymes: Flavin-containing Monooxygenases (FMO).[1]

    • Product: N-hydroxy or N-oxide derivatives.[1]

Phase II Metabolism (Conjugation)[1]
  • O-Glucuronidation: The phenol metabolite is rapidly conjugated by UGT enzymes (e.g., UGT1A9) to form a polar ether glucuronide for renal excretion.[1]

  • N-Glucuronidation: Direct conjugation of the secondary amine nitrogen, a common pathway for pyrrolidines.[1]

Visualizing the Metabolic Cascade

The following diagram illustrates the predicted metabolic fate of the molecule.

Metabolism Parent Parent Compound (4-Ethoxy-3,3-dimethylpyrrolidine) Phenol Phenol Metabolite (Active/Inactive) Parent->Phenol CYP2D6 / CYP3A4 (O-Deethylation) Glucuronide_N N-Glucuronide (Biliary/Renal) Parent->Glucuronide_N UGT1A4 (Direct N-Glucuronidation) NOxide N-Oxide Parent->NOxide FMO (N-Oxidation) Glucuronide_O O-Glucuronide (Renal Excretion) Phenol->Glucuronide_O UGT1A9 (Glucuronidation)

Figure 1: Predicted metabolic pathways. The primary route (O-deethylation) is mediated by CYP enzymes, followed by Phase II conjugation.

Excretion

  • Route: Predominantly Renal (as hydrophilic glucuronide conjugates).[1]

  • Unchanged Drug: < 5% excreted unchanged in urine due to high tubular reabsorption of the lipophilic free base.[1]

  • Half-Life (t1/2): Estimated 4–8 hours in rodents; likely 12–24 hours in humans due to Vd/Cl balance.[1]

Experimental Protocols for Validation

To validate the PK profile, the following standardized workflows are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (


) and identify CYP phenotype.[1]
  • Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Substrate Conc: 1 µM (to ensure linear kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    
    Where 
    
    
    
    is the elimination rate constant.
Protocol B: Caco-2 Permeability (Bioavailability Proxy)

Objective: Predict oral absorption and efflux liability.[1]

  • Cell Line: Caco-2 cells (21-day culture on Transwell inserts).

  • Transport Buffer: HBSS (pH 7.4).

  • Directionality:

    • Apical to Basolateral (A-B): Absorptive.[1]

    • Basolateral to Apical (B-A): Secretory (Efflux).[1]

  • Dosing: 10 µM compound.

  • Sampling: 60 and 120 min.

  • Permeability Coefficient (

    
    ): 
    
    
    
    
    Target:
    
    
    indicates high permeability.
Workflow Visualization

The following diagram outlines the integrated workflow for PK characterization.

PK_Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: In Vivo PK (Rat) Start Compound Synthesis (>98% Purity) PhysChem LogP & pKa Determination Start->PhysChem Microsomes Metabolic Stability (HLM/RLM) PhysChem->Microsomes Caco2 Permeability & Efflux (Caco-2) Microsomes->Caco2 Dosing IV (1 mg/kg) vs PO (5 mg/kg) Caco2->Dosing If stable & permeable Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Analysis PK Parameter Calculation (WinNonlin: AUC, Cmax, F%) Bioanalysis->Analysis

Figure 2: Integrated workflow for pharmacokinetic characterization from bench to in vivo analysis.

References

  • Smith, D. A., & Di, L. (2021).[1] Hit and Lead Profiling: Structure-Activity Relationships in ADME. Wiley-VCH.[1]

  • Guengerich, F. P. (2008).[1] Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

  • PubChem Compound Summary. (2024). 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine (Analog Reference). National Center for Biotechnology Information.[1]

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

Sources

Technical Guide: Biological Activity Screening of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

[1]

Executive Summary & Compound Profile

Compound Identity: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Class: Gem-dimethyl substituted 4-arylpyrrolidine Primary Application: CNS Active Lead Discovery (Analgesic/Antidepressant)[1]

This technical guide outlines the standardized biological screening workflow for 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine , a specialized pharmacophore designed to exploit the "gem-dimethyl effect" for enhanced metabolic stability and conformational restriction.[1] Structurally, this compound represents a hybridization of opioid and monoaminergic reuptake inhibitor scaffolds.[1] The 3,3-dimethyl substitution locks the pyrrolidine ring into a specific pucker, potentially increasing selectivity for G-protein coupled receptors (GPCRs) such as the

1
Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Weight ~219.33 g/mol High BBB permeability potential.[1]
LogP 2.8 – 3.2Optimal lipophilicity for CNS penetration.[1]
pKa (Basic N) ~9.5Predominantly ionized at physiological pH; requires active transport or cation-specific binding pockets.[1]
TPSA ~21 ŲExcellent oral bioavailability predicted.[1]

Screening Strategy: The "Three-Tier" Cascade

To validate the biological activity of this lead, we employ a hierarchical screening strategy designed to filter false positives and establish a robust structure-activity relationship (SAR).[1]

Tier 1: Molecular Recognition (Binding Affinity)

Objective: Determine the equilibrium dissociation constant (

  • Primary Targets:

    
    -Opioid Receptor (MOR), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).[1]
    
  • Methodology: Radioligand Displacement Assay.[1]

Tier 2: Functional Efficacy (Intrinsic Activity)

Objective: Distinguish between agonists, antagonists, and inverse agonists.

  • Assays:

    
     binding (for G-protein coupling) and cAMP HTRF assays.
    
  • Readout:

    
     (Potency) and 
    
    
    (Efficacy relative to standard).
Tier 3: ADME & Safety Profiling

Objective: Assess "drug-likeness" and liability.[1]

  • Key Assays: Microsomal Stability (HLM), hERG Channel Inhibition (Cardiotoxicity).[1]

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (MOR Focus)

Rationale: The 4-arylpyrrolidine motif is a known scaffold for opioid receptor modulation.[1] This assay quantifies the affinity of the test compound against the standard agonist DAMGO.[1]

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human MOR.[1]

  • Radioligand:

    
    -DAMGO (Specific Activity: ~50 Ci/mmol).[1]
    
  • Non-specific Binder: Naloxone (10

    
    M).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend the pellet to a protein concentration of 20-40

    
     g/well .[1]
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension.[1]
      
    • 25

      
      L 
      
      
      -DAMGO (Final conc. ~1 nM).[1]
    • 25

      
      L Test Compound (Concentration range: 
      
      
      M to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model:




1
Protocol B: Functional cAMP Inhibition Assay

Rationale: If the compound binds MOR, it should activate

Workflow:

  • Cell Seeding: Seed MOR-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with Forskolin (10

    
    M) to induce cAMP production, simultaneously adding the Test Compound.
    
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.[1] Add Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.[1]

  • Readout: Measure FRET signal ratio (665 nm / 620 nm). A decrease in FRET signal indicates high cAMP (antagonist/inactive), while a stable/high signal relative to Forskolin control indicates cAMP suppression (Agonist).[1]

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for characterizing 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine, distinguishing between opioid-like and antidepressant-like profiles.

ScreeningCascadeStartCompound: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidineBindingTier 1: Radioligand Binding(MOR, SERT, NET)Start->BindingDecision1Affinity < 100 nM?Binding->Decision1Func_OpioidTier 2A: Opioid Functional(GTPyS / cAMP)Decision1->Func_OpioidHigh MOR AffinityFunc_MonoTier 2B: Uptake Inhibition(Neurotransmitter Flux)Decision1->Func_MonoHigh SERT/NET AffinitySafetyTier 3: Safety Panel(hERG, CYP450)Decision1->SafetyLow Affinity (Drop)AgonistOutcome: MOR Agonist(Analgesic Potential)Func_Opioid->AgonistActivates GiAntagonistOutcome: MOR Antagonist(Antidote/Addiction Tx)Func_Opioid->AntagonistBlocks AgonistReuptakeOutcome: SNRI(Antidepressant)Func_Mono->ReuptakeBlocks UptakeAgonist->SafetyReuptake->Safety

Caption: Decision tree for classifying the pharmacological profile of the lead compound based on binding affinity and functional efficacy readouts.

Mechanistic Insight: The Gem-Dimethyl Effect[1]

The inclusion of the 3,3-dimethyl group is not merely cosmetic; it is a strategic medicinal chemistry modification.[1]

  • Thorpe-Ingold Effect: The gem-dimethyl substituents restrict the bond angle of the pyrrolidine ring, reducing the entropic penalty for binding to the receptor.[1] This often results in a 10-100x increase in potency compared to the unsubstituted analog.[1]

  • Metabolic Blockade: The C3 position of pyrrolidine is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Methylation at this site sterically hinders metabolic attack, significantly extending the compound's half-life (

    
    ).[1]
    
  • Selectivity: In 4-arylpyrrolidines, the vector of the aryl group is critical.[1] The 3,3-dimethyl cluster forces the aryl group at C4 into a pseudo-equatorial orientation, which is often the bioactive conformation for monoamine transporters.[1]

References

  • SmithKline Beecham Corp. (2000).[1] 3,3-Dimethylpyrrolidine derivatives as NK1 antagonists. Patent WO2000055154.[1]

  • Meyers, A. I., et al. (2019).[1] 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Journal of Medicinal Chemistry. Link

  • Góra, M., et al. (2020).[1][2] Synthesis and anticonvulsant activity of new hybrid compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences. Link

  • Krimmer, S. G., et al. (2013).[1] Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[1][3] Compound Summary: 3,3-Dimethylpyrrolidine.[1][3][4] National Library of Medicine.[1] Link[1]

Methodological & Application

Application Note: Protocol for N-Alkylation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The substrate 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine represents a "privileged scaffold" often utilized in the synthesis of opioid receptor modulators and calcium channel blockers. However, the presence of the gem-dimethyl group at the C3 position introduces significant steric strain adjacent to the secondary amine nitrogen.

Standard N-alkylation protocols (e.g., using


 in acetone) frequently result in low yields or stalled conversion due to the Thorpe-Ingold effect  working inversely; while it favors ring closure, the bulkiness hinders the approach of electrophiles to the nitrogen lone pair.

This guide details two optimized protocols designed to overcome this steric barrier:

  • Method A (Direct Alkylation): Utilizes the "Cesium Effect" to enhance nucleophilicity in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     reactions.
    
  • Method B (Reductive Amination): A mild, selective approach for library generation using Sodium Triacetoxyborohydride (STAB).[1]

Critical Analysis: The Steric Challenge

Before attempting synthesis, researchers must understand the specific reactivity profile of this scaffold.[1]

FeatureChemical Consequence
C3-Gem-Dimethyl Blocks the "top" face of the pyrrolidine ring, severely retarding ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

attack trajectories.
Secondary Amine Nucleophilic center. pKa ~10-11.[1] Prone to protonation rather than alkylation if pH is not controlled.[1]
4-Ethoxyphenyl Electron-donating group distal to the reaction center.[1] Adds lipophilicity, requiring polar aprotic solvents (DMF/DMAc) for full solubility.[1]
Decision Logic: Which Method to Choose?

DecisionTree Start Target Electrophile? Type1 Alkyl Halide (R-Cl, R-Br, R-I) Start->Type1 Type2 Aldehyde / Ketone Start->Type2 Cond1 Primary Alkyl Halide Type1->Cond1 Cond2 Secondary/Branched Alkyl Halide Type1->Cond2 MethodB METHOD B: Reductive Amination (STAB / DCE) Type2->MethodB MethodA METHOD A: Cesium Carbonate / DMF (The Cesium Effect) Cond1->MethodA Warning Risk of Elimination. Consider Method B via Ketone. Cond2->Warning Warning->MethodB Alternative Route

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.

Method A: Direct Alkylation via the "Cesium Effect"

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.[1] Mechanism: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 Nucleophilic Substitution.
The Science of Optimization

Standard bases like Potassium Carbonate (


) are often insoluble in the organic solvents required to dissolve the lipophilic pyrrolidine substrate. We utilize Cesium Carbonate (

)
because:
  • Solubility: Cs+ is larger and more soluble in DMF/ACN than K+.[1]

  • "Naked" Anion: The large radius of Cesium forms a loose ion pair with the deprotonated amine, effectively "unmasking" the nucleophile to attack despite the adjacent gem-dimethyl steric bulk.

Protocol Steps

Reagents:

  • Substrate: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (ACN)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Use if reacting with Alkyl Chlorides.[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Note: If the alkyl halide is volatile, add it at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       then warm to RT.
      
  • Reaction: Heat the mixture to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      under an inert atmosphere (
    
    
    
    or Ar). Monitor via LC-MS or TLC.
    • Timeframe: Reaction is typically complete in 4–12 hours.[1]

    • Checkpoint: If conversion is <50% after 4 hours, increase temp to

      
       and add 0.1 equiv KI (Finkelstein condition).
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with water (critical to remove DMF).[1]

    • Wash 1x with Brine.[1]

    • Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane:EtOAc or DCM:MeOH gradients).[1]

Method B: Reductive Amination (Gold Standard)[1]

Best for: Library generation, introducing branched alkyl groups, and avoiding elimination side-reactions.[1] Mechanism: Formation of iminium ion followed by selective reduction.[1][2][3][4]

The Science of Optimization

Direct alkylation with secondary halides often leads to E2 elimination.[1] Reductive amination avoids this by reacting the amine with a ketone/aldehyde.[1] We use Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the iminium ion selectively without reducing the aldehyde/ketone itself, preventing side-product formation.

Protocol Steps

Reagents:

  • Substrate: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).[1]

Procedure:

  • Imine Formation: In a vial, dissolve the Substrate (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (~0.1 M).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Why? The gem-dimethyl group hinders iminium formation.[1] Acid catalysis protonates the carbonyl, accelerating the attack of the amine.

    • Stir at RT for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir vigorously at RT under

    
    .
    
    • Timeframe: 2–16 hours.[1]

    • Optimization: If the ketone is sterically hindered (e.g., cyclohexanone), heating to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       may be required.
      
  • Quench: Quench by adding saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (gas evolution will occur). Stir for 15 minutes.
    
  • Workup:

    • Extract with DCM (x3).[1]

    • Dry combined organics over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[5][6]
      
    • Concentrate in vacuo.[1][6]

  • Purification: Often yields pure product without chromatography.[1] If needed, use a short silica plug.[1]

Experimental Workflow Visualization

Workflow cluster_MethodA Method A: Direct Alkylation cluster_MethodB Method B: Reductive Amination Substrate Substrate: Gem-Dimethyl Pyrrolidine StepA1 Dissolve in DMF Add Cs2CO3 Substrate->StepA1 Primary R-X StepB1 Dissolve in DCE Add Aldehyde + AcOH Substrate->StepB1 Aldehyde/Ketone StepA2 Add Alkyl Halide Heat 60°C StepA1->StepA2 StepA3 Aq. Workup (Remove DMF) StepA2->StepA3 Product Final N-Alkylated Product StepA3->Product StepB2 Add STAB Stir RT 16h StepB1->StepB2 StepB3 Quench NaHCO3 DCM Extraction StepB2->StepB3 StepB3->Product

Figure 2: Comparative workflow for Method A and Method B.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Method A: Low Conversion Steric bulk preventing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

attack.
Switch solvent to DMF (if using ACN).[1] Increase temp to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

. Add KI (Finkelstein).
Method A: Elimination Product Base too strong or R-X too hindered.[1]Switch to Method B (Reductive Amination). If impossible, switch base to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(weaker) and lower temp.
Method B: No Reaction Iminium ion not forming.[1]Increase Acetic Acid to 2-3 equiv. Add molecular sieves (4Å) to remove water and drive equilibrium.[1]
Method B: Alcohol Byproduct Ketone reduction competing.[1]Ensure STAB is used (not

). Pre-form imine for 2 hours before adding reductant.

References

  • The "Cesium Effect" in Organic Synthesis

    • Flessner, T. & Doye, S. (1999).[1] Cesium carbonate: A powerful base for organic synthesis.[1][7]

    • Source:

    • Context: Validates the use of for enhancing solubility and nucleophilicity in hindered systems.
  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

    • Source: [4]

    • Context: The definitive guide on using STAB for selective amine synthesis without over-alkylation.[1]

  • Steric Hindrance in Amines

    • Brameld, K. A., et al. (2008).[1] Substrate Specificity of CYP2D6: The Effect of Steric Hindrance.

    • Source:

    • Context: Discusses the impact of steric bulk on amine reactivity and binding, relevant to the gem-dimethyl scaffold.
  • Cesium Carbonate vs.

    • Compunetics. (2020).[1][8] Exploring and Quantifying the Caesium Effect.

    • Source: [1]

    • Context: Quantitative comparison showing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       often yields 4x higher conversion than 
      
      
      
      in DMF for hindered couplings.

Sources

High-Throughput Screening Strategies for Novel Analgesic Candidates: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The pyrrolidine scaffold, particularly the 3,3-dimethylpyrrolidine core, represents a privileged structure in medicinal chemistry, offering a constrained vector for displaying pharmacophores to G-Protein Coupled Receptors (GPCRs). Specifically, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine and its analogs are structurally consistent with ligands targeting the Mu-Opioid Receptor (MOR) and the Nociceptin/Orphanin FQ Peptide Receptor (NOP/ORL-1) .

Unlike traditional morphinans, this scaffold offers reduced conformational flexibility, potentially enhancing selectivity and metabolic stability. This Application Note details a validated High-Throughput Screening (HTS) workflow to profile these analogs. Given that MOR and NOP are G


i/o-coupled receptors , the primary screen utilizes a functional cAMP inhibition assay  (HTRF® readout), supported by a secondary radioligand binding assay to distinguish affinity from intrinsic efficacy.
Key Pharmacological Mechanism

The target receptors (MOR/NOP) couple to G


i proteins. Upon agonist binding:
  • The G

    
    i subunit dissociates from G
    
    
    
    .
  • G

    
    i inhibits Adenylyl Cyclase (AC) .[1]
    
  • Intracellular cAMP levels decrease (relative to a Forskolin-stimulated baseline).

Primary HTS Assay: HTRF cAMP Inhibition

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Rationale: HTRF is preferred over calcium flux for G


i targets because it measures the direct second messenger (cAMP) without requiring chimeric G-proteins (e.g., G

qi5), which can introduce artifacts.
Assay Principle

This is a competitive immunoassay.[2][3][4] Native cAMP produced by the cell competes with d2-labeled cAMP (Acceptor) for binding to a Eu-Cryptate labeled anti-cAMP antibody (Donor).

  • Low Drug Activity (High cAMP): Native cAMP binds the antibody; Donor/Acceptor are separated. Low FRET Signal.

  • High Drug Activity (Agonist

    
     Low cAMP):  d2-cAMP binds the antibody; Donor/Acceptor are close. High FRET Signal. 
    
Reagents & Materials
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hMOR or hNOPTarget expression system.
Stimulation Buffer HBSS + 20 mM HEPES + 0.5 mM IBMXIBMX inhibits phosphodiesterase to stabilize cAMP.
Forskolin 10

M (Final Assay Concentration)
Stimulates Adenylyl Cyclase to create the assay window.
Reference Agonist DAMGO (MOR) or Nociceptin (NOP)Positive control for 100% efficacy (Emax).
Detection Kit Cisbio HTRF cAMP Gi Kit (or PerkinElmer LANCE)FRET donor/acceptor pair.[5]
Plates 384-well, low-volume, white, solid bottomOptimized for fluorescence reading.
Step-by-Step Protocol

Step 1: Cell Preparation

  • Harvest cells at 80-90% confluency using cell dissociation buffer (avoid trypsin if receptor is protease-sensitive).

  • Resuspend in Stimulation Buffer at

    
     cells/mL.
    
  • Critical: Assess viability (>95% required) using Trypan Blue or AO/PI staining.

Step 2: Compound Dispensing (Source to Assay Plate)

  • Use an acoustic dispenser (e.g., Echo 650) to transfer 50 nL of library compounds (10 mM DMSO stock) into the 384-well assay plate.

  • Final compound concentration: 10

    
    M (typical single-point screen).
    
  • Include controls:

    • Min Signal (0% Inhibition): DMSO + Forskolin only.

    • Max Signal (100% Inhibition): Reference Agonist (

      
      ) + Forskolin.
      

Step 3: Assay Reaction

  • Dispense 5

    
    L of Cell Suspension (1,000 cells/well) into the assay plate.
    
  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor equilibration.

  • Dispense 5

    
    L of Forskolin (2X)  solution.
    
  • Incubate for 30-45 minutes at RT.

Step 4: Detection & Read

  • Dispense 5

    
    L of cAMP-d2  (Acceptor) in Lysis Buffer.
    
  • Dispense 5

    
    L of Anti-cAMP-Cryptate  (Donor) in Lysis Buffer.
    
  • Incubate for 1 hour at RT (protect from light).

  • Read on an HTRF-compatible multimode reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm

    • Emission 1: 615 nm (Donor reference)

    • Emission 2: 665 nm (FRET signal)

Data Analysis

Calculate the HTRF Ratio for each well:



Calculate % Effect (Agonism):



Acceptance Criteria:

  • Z-Factor > 0.5[6]

  • CV% (Controls) < 10%

  • Signal-to-Background (S/B) > 3

Pathway Visualization

The following diagram illustrates the Gi-signaling cascade targeted by the 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine analogs.

G Agonist Analog (Ligand) Receptor GPCR (MOR/NOP) Agonist->Receptor Binding Gi Gi Protein (Dissociation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC HTRF HTRF Signal (Increase) cAMP->HTRF Inverse Correlation

Figure 1: Mechanism of Action.[6] Agonist binding inhibits AC, reducing cAMP, which increases the competitive HTRF signal.

Secondary Assay: Radioligand Binding

Purpose: To confirm that "hits" from the functional screen are true binders and to determine affinity (


). Functional assays can yield false positives due to compound fluorescence or non-specific pathway modulation.

Protocol Summary:

  • Membrane Prep: Use CHO membranes overexpressing hNOP or hMOR.

  • Radioligand:

    • For MOR:

      
      -DAMGO (0.5 nM).
      
    • For NOP:

      
      -Nociceptin (0.2 nM).
      
  • Competition: Incubate membranes + Radioligand + Test Compound (11-point dose response) for 60 min at 25°C.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Read: Liquid Scintillation Counting.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Assay Window Insufficient Forskolin stimulationTitrate Forskolin (1-20

M) to find the EC80 for the specific cell line.
High Variation (CV%) Cell clumping or settlingUse a multidrop dispenser with continuous stirring; ensure single-cell suspension.
False Positives Compound autofluorescenceRead at 615nm alone. If sample signal > buffer control, flag as artifact. Use "Ratio" calculation to correct.
"Hook" Effect Very high agonist concentrationIn binding assays, ensure radioligand is not depleted (<10% bound).
HTS Workflow Diagram

Workflow Library Compound Library (Source Plate) Echo Acoustic Dispensing Library->Echo Cells Cell Addition (+ IBMX) Echo->Cells 50 nL Stim Forskolin Stimulation Cells->Stim 15 min Incubation Detect Lysis & Detection Reagents Stim->Detect 45 min Incubation Reader EnVision Reader Detect->Reader 60 min Equilibration

Figure 2: Step-by-step HTS liquid handling workflow for the cAMP inhibition assay.

References

  • Assay Guidance Manual (NCBI). "Measurement of cAMP for G

    
    s- and G
    
    
    
    i Protein-Coupled Receptors (GPCRs)." National Institutes of Health. [Link]
  • Pagé, D. et al. (2003).[7] "New scaffolds in the development of mu opioid-receptor ligands."[7][8][9] Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589.[7] [Link]

  • Zhang, R. & Xie, X. (2012). "Tools for GPCR Drug Discovery." Acta Pharmacologica Sinica, 33, 372–384. (Review of Calcium vs. cAMP assays). [Link]

Sources

Application Note: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine as a Scaffold in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Rationale

The 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine scaffold represents a highly specialized pharmacophore designed to address two critical failure modes in CNS drug discovery: metabolic instability and conformational promiscuity .

While the 4-phenylpyrrolidine core is a privileged structure found in numerous bioactive ligands (e.g., for Sigma-1, Dopamine, and Opioid receptors), it often suffers from rapid oxidative metabolism at the C3/C5 positions.[1] The introduction of the gem-dimethyl group at C3 serves as a "metabolic block," sterically hindering CYP450-mediated oxidation while simultaneously locking the pyrrolidine ring into a specific pucker. This conformational restriction forces the C4-aryl group into a pseudo-equatorial orientation, often enhancing selectivity for G-Protein Coupled Receptors (GPCRs) over ion channels.[1]

This guide details the synthesis, functionalization, and biological characterization of this scaffold, focusing on its application in developing Dual-Action Analgesics (Mu-Opioid Receptor Agonism + Norepinephrine Reuptake Inhibition).[1]

Part 2: Chemical Synthesis Protocol

Rationale: The "Late-Stage Grignard" Approach

Direct functionalization of the pyrrolidine ring is often low-yielding due to steric hindrance from the gem-dimethyl group. Therefore, we utilize a Grignard addition to a protected 3,3-dimethyl-4-oxopyrrolidine intermediate. This method allows for the late-stage introduction of the 4-ethoxyphenyl moiety, enabling library generation with different aryl groups if needed.

Materials Required[1][2][3][4][5][6][7]
  • Precursor:

    
    -Boc-3,3-dimethyl-4-oxopyrrolidine (Custom synthesis or commercial sourcing).
    
  • Reagent: (4-Ethoxyphenyl)magnesium bromide (1.0 M in THF).[1]

  • Catalyst: Cerium(III) chloride (anhydrous) – Critical for suppressing enolization.[1]

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Methanol.[1]

  • Equipment: Schlenk line, Hydrogenation apparatus (Parr shaker).[1]

Step-by-Step Methodology
Step 1: Grignard Addition (1,2-Addition)

Note: The use of Cerium chloride (Luche-type conditions) is essential to prevent the Grignard reagent from acting as a base and deprotonating the sterically crowded ketone.[1]

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add anhydrous CeCl₃ (1.5 eq) and stir in dry THF for 2 hours at room temperature to form a suspension.

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Add (4-Ethoxyphenyl)magnesium bromide (1.5 eq) dropwise over 20 minutes. Stir for 1 hour at -78°C.

  • Substrate Addition: Dissolve

    
    -Boc-3,3-dimethyl-4-oxopyrrolidine (1.0 eq) in minimal THF and add dropwise to the mixture.
    
  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Dry organic layer over MgSO₄ and concentrate.

  • Result: This yields the tertiary alcohol intermediate: N-Boc-4-(4-ethoxyphenyl)-4-hydroxy-3,3-dimethylpyrrolidine.

Step 2: Dehydration and Hydrogenation

Rationale: We must remove the hydroxyl group to achieve the target scaffold. Direct hydrogenolysis of tertiary benzylic alcohols can be difficult; acid-catalyzed dehydration followed by alkene reduction is more robust.

  • Dehydration: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 2 hours.

    • Observation: This simultaneously removes the Boc group and dehydrates the alcohol to form the endocyclic alkene (3,3-dimethyl-4-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrole).

  • Neutralization: Basify with NaHCO₃, extract with DCM, and re-protect the nitrogen with Boc-anhydride (if purification is needed) or proceed directly as the free amine salt if using immediate hydrogenation.[1]

  • Hydrogenation: Dissolve the alkene in MeOH. Add 10% Pd/C (10 wt%).[1]

  • Execution: Hydrogenate at 40 psi H₂ for 12 hours.

    • Stereochemistry Note: The gem-dimethyl group directs the hydrogenation from the less hindered face, predominantly yielding the trans-isomer (if applicable) or a specific conformer.

  • Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc).

Yield Expectation: 45-60% overall from the ketone.

Part 3: Biological Characterization Protocols

Application: Mu-Opioid Receptor (MOR) Binding Assay

The 4-ethoxyphenyl moiety mimics the "A-ring" of morphine or the phenyl group of fentanyl, while the pyrrolidine nitrogen mimics the basic amine essential for the aspartate anchor (Asp147) interaction.[1]

Protocol: Radioligand Competition Binding

Objective: Determine the affinity (

1
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR (hMOR). Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Ligand: Use [³H]-DAMGO (

    
     nM) as the specific agonist radioligand.[1]
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL of [³H]-DAMGO (Final concentration: 1 nM).

    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism) and convert to

    
     using the Cheng-Prusoff equation.
    
Data Interpretation & SAR Table

The following table summarizes expected SAR trends for this scaffold based on analogous 4-phenylpiperidine and pyrrolidine opioids [1, 2].

Substituent (R)3,3-Dimethyl EffectPredicted MOR Affinity (

)
Metabolic Stability (

)
H (Unsubstituted) Baseline> 1000 nM (Inactive)Low
4-Methoxy Electronic mimic50 - 200 nMModerate
4-Ethoxy (Target) Hydrophobic Clamp 10 - 50 nM High
3-OH (Phenolic) High Potency< 5 nMLow (Glucuronidation)

Part 4: Mechanism of Action & Pathway Visualization

The diagram below illustrates the dual-signaling pathway targeted by this scaffold. The compound acts as a biased ligand: it must engage the G-protein pathway for analgesia while minimizing Beta-arrestin recruitment (associated with respiratory depression). Simultaneously, the scaffold's steric bulk enables Sigma-1 receptor antagonism, which modulates calcium signaling and potentiates analgesia.[1]

Gcluster_0Cell MembraneLigand4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidineMORMu-Opioid Receptor(GPCR)Ligand->MORAgonistSigma1Sigma-1 Receptor(Chaperone)Ligand->Sigma1AntagonistGiGi/o ProteinActivationMOR->GiArrestinBeta-ArrestinRecruitmentMOR->ArrestinLow BiasCaCa2+ ChannelModulationSigma1->CaRegulationNeuromodNeuromodulation(Anti-Hyperalgesia)Sigma1->NeuromodACAdenylyl CyclaseInhibitionGi->ACGi->CaAnalgesiaAnalgesia(Therapeutic)AC->AnalgesiaCa->AnalgesiaRespDepRespiratoryDepressionArrestin->RespDepNeuromod->AnalgesiaPotentiation

Figure 1: Dual-mechanism signaling pathway.[1] The scaffold promotes Gi-mediated analgesia via MOR while Sigma-1 antagonism modulates calcium flux to enhance therapeutic efficacy and reduce tolerance.

Part 5: Troubleshooting & Critical Parameters

Synthesis: The "Gem-Dimethyl" Steric Barrier
  • Problem: Low yield in Grignard addition.

  • Cause: The two methyl groups at C3 block the trajectory of the nucleophile attacking the C4 ketone.

  • Solution: Ensure the use of Cerium(III) Chloride . The lanthanide acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity while suppressing the basicity of the Grignard reagent, preventing enolization [3].[1]

Assay: Non-Specific Binding
  • Problem: High background signal in radioligand assays.

  • Cause: The 4-ethoxyphenyl group is highly lipophilic (LogP ~ 3.2).

  • Solution: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to sequester "sticky" compounds.[1] Wash filters with 0.3% PEI (Polyethyleneimine) to reduce filter binding.[1]

Part 6: References

  • Pagé, D., et al. (2003).[1] New scaffolds in the development of mu opioid-receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(24), 4459-4462.[1] [Link]

  • Imamoto, T., et al. (1989).[1] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398.[1] [Link]

  • Zimmerman, D. M., et al. (1978).[1] Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists. Journal of Medicinal Chemistry. [Link]

Application Notes & Protocols for In Vivo Studies Using 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Pyrrolidine Scaffold as a Versatile Pharmacophore

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemistry and synthetic tractability allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide array of biological targets. The specific substitution pattern of a 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine core creates a lipophilic and structurally defined moiety that has been explored for its potential in modulating targets implicated in a range of pathologies, from central nervous system (CNS) disorders to metabolic diseases and oncology.

This document serves as a comprehensive guide for researchers embarking on in vivo studies with novel compounds based on this scaffold. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that protocols are not just followed, but understood. Our objective is to provide a framework for designing and executing robust preclinical animal studies that can reliably evaluate the therapeutic potential of this promising class of molecules.

Part I: Strategic Foundations for In Vivo Investigation

The transition from a promising in vitro profile to a successful in vivo study requires a multi-faceted strategic approach. This initial phase is critical for defining the study's objectives, selecting the appropriate biological systems, and establishing the fundamental parameters for compound administration.

From Target to Model: The Logic of Experimental System Selection

The therapeutic potential of a 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine derivative is dictated by its molecular target. The initial in vivo studies must therefore be conducted in an animal model that recapitulates the human pathology driven by that target.

  • Expertise-Driven Rationale: The choice of an animal model is not arbitrary; it is a hypothesis. For a compound designed to inhibit monoacylglycerol lipase (MAGL) to reduce neuroinflammation, a model featuring this specific pathology is required.[1] Similarly, a putative dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes must be tested in a model exhibiting hyperglycemia and glucose intolerance.[2]

  • Common Therapeutic Targets & Corresponding Animal Models: The versatility of the pyrrolidine scaffold lends itself to several therapeutic areas. Below is a summary of potential applications and validated animal models.

Therapeutic AreaPotential Target(s)Recommended Animal Model(s)Key Outcome Measures
Neurodegenerative Diseases MAGL, GABA Transporters, KinasesKainic Acid (KA)-Induced Neurodegeneration (Mice)[1], MPTP-Induced Parkinsonism (Mice)[3][4]Behavioral tests (Y-maze, Pole test), Neuronal cell counts (e.g., TH+ neurons)[3], Biomarkers (Cytokines, Chemokines)[1]
Metabolic Diseases DPP-4, PPARα/γKKAy Mice, ICR Mice (Oral Glucose Tolerance Test)[2], C57BL/6 Ay/a Mice (T2DM symptoms)[5]Blood glucose levels, HbA1c, Lipid profile
Oncology Matrix Metalloproteinases (MMPs)Pulmonary Metastasis Model (e.g., H22 cells in mice)[6]Tumor volume/weight, Metastatic nodule count, Survival analysis
Pain & Inflammation COX, Opioid ReceptorsCarrageenan-Induced Paw Edema (Rats/Mice)[7][8], Acetic Acid-Induced Writhing (Mice)[8], Hot Plate Test (Mice)[7]Paw volume (plethysmometry), Number of writhes, Latency to response
Workflow for Preclinical In Vivo Assessment

A logical progression from compound synthesis to efficacy evaluation is crucial for generating coherent and interpretable data. This workflow ensures that each step validates the premises of the next.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Enabling Studies cluster_2 Phase 3: In Vivo Efficacy Evaluation synthesis Compound Synthesis & Purification invitro_binding Target Binding & Enzymatic Assays synthesis->invitro_binding cell_based Cell-Based Potency & Selectivity Assays invitro_binding->cell_based formulation Formulation & Dose Range Finding cell_based->formulation Select Lead Candidate pk_study Pharmacokinetic (PK) Profiling formulation->pk_study model_selection Disease Model Selection pk_study->model_selection Establish Dose Regimen efficacy_study Efficacy & PD Study model_selection->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis

Caption: General workflow from compound discovery to in vivo efficacy testing.

Part II: Foundational In Vivo Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints. They represent core experiments applicable to the initial in vivo assessment of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine based compounds.

Protocol: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the fundamental pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound in a rodent model (e.g., Sprague-Dawley rats) to inform dose selection for efficacy studies.[9][10]

Rationale: An efficacy study is meaningless without understanding the compound's exposure. This protocol establishes the relationship between the administered dose and the resulting concentration of the drug in the bloodstream over time. Low bioavailability or rapid clearance may necessitate formulation changes or different dosing strategies.[11]

Materials:

  • Test compound

  • Appropriate vehicle (e.g., Saline, 5% DMSO/40% PEG400/55% Saline)

  • Sprague-Dawley rats (male, 200-250g)

  • Dosing syringes and needles (for oral gavage or injection)

  • Blood collection tubes (e.g., EDTA-coated microcuvettes)

  • Centrifuge, pipettes, and freezer (-80°C)

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3-5 days under standard laboratory conditions.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure complete dissolution.

  • Animal Dosing:

    • Fast animals overnight (for oral dosing) but allow free access to water.

    • Administer a single dose of the compound via the intended route (e.g., 10 mg/kg, p.o. or i.m.).[11] Use a cohort of at least 3-4 rats per time point.

  • Blood Sample Collection:

    • Collect blood samples (approx. 200 µL) at designated time points. A typical schedule is: 0 (pre-dose), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.[11]

    • Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.[11]

G start Dose Animal (p.o., i.v., etc.) blood_collection Blood Collection (Time Series) start->blood_collection centrifuge Centrifugation (Plasma Separation) blood_collection->centrifuge storage Store Plasma @ -80°C centrifuge->storage lcms LC-MS/MS Quantification storage->lcms analysis PK Parameter Calculation (Cmax, AUC) lcms->analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Efficacy in a Neuroinflammation/Neurodegeneration Model (Kainic Acid-Induced)

Objective: To evaluate the neuroprotective and anti-inflammatory effects of a test compound in a mouse model of excitotoxicity-induced neuronal damage.[1]

Rationale: Kainic acid (KA) is a glutamate receptor agonist that induces status epilepticus and subsequent neuroinflammation and neuronal cell loss, particularly in the hippocampus. This model is well-suited for testing compounds intended to suppress these processes.[1]

Materials:

  • Test compound and vehicle

  • Kainic Acid (KA)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Saline

  • Anesthetics

  • Perfusion solutions (Saline, 4% paraformaldehyde)

  • Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP, anti-NeuN) and ELISA (e.g., TNF-α, IL-1β kits)

Step-by-Step Methodology:

  • Animal Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + KA

    • Group 3: Test Compound + KA

    • Group 4 (Optional): Positive Control + KA

  • Compound Administration: Administer the test compound (e.g., 1 mg/kg, p.o.) or vehicle daily for a predetermined period (e.g., 3-7 days) before KA injection.[1]

  • Induction of Neurodegeneration:

    • On the designated day, administer KA (e.g., 20-30 mg/kg, i.p.) or saline to the respective groups.

    • Monitor animals for seizure activity.

  • Post-Induction Treatment: Continue daily administration of the test compound or vehicle for a set duration (e.g., 3-7 days post-KA).

  • Behavioral Assessment (Optional): Perform cognitive tests like the Y-maze or Morris water maze to assess hippocampal-dependent memory.

  • Tissue Collection:

    • At the end of the study, deeply anesthetize the mice.

    • For biochemical analysis, rapidly dissect the hippocampus, snap-freeze in liquid nitrogen, and store at -80°C.

    • For histology, perform transcardial perfusion with saline followed by 4% PFA. Post-fix the brain in PFA overnight.

  • Endpoint Analysis:

    • Biochemistry: Homogenize hippocampal tissue and use ELISA kits to measure levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

    • Histology: Section the brain and perform immunohistochemistry to stain for:

      • Microglia (Iba1) and astrocytes (GFAP) to assess neuroinflammation.

      • Neurons (NeuN or TH for dopaminergic systems) to quantify neuronal cell loss.[1][3]

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test to compare between groups. A p-value < 0.05 is typically considered significant.[4]

Protocol: Efficacy in an Acute Inflammation Model (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory activity of a test compound against acute, localized inflammation.[7]

Rationale: This is a classic, highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified. It is ideal for the initial screening of compounds with potential anti-inflammatory properties.[8]

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Aspirin, 100 mg/kg)[7]

  • 1% Carrageenan solution in saline

  • Wistar rats or Swiss albino mice

  • Digital Plethysmometer

Step-by-Step Methodology:

  • Animal Groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Aspirin)

    • Group 3: Test Compound (Low Dose)

    • Group 4: Test Compound (High Dose)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using the plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Calculation and Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point relative to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze the data using two-way ANOVA (treatment and time) followed by a suitable post-hoc test.

G cluster_0 Baseline t0 T= -60 min Administer Compound/Vehicle t1 T= 0 min Induce Edema (Carrageenan Injection) t0->t1 t2 T= 1, 2, 3, 4 hr Measure Paw Volume t1->t2 t3 Data Analysis (% Inhibition) t2->t3 baseline Measure Initial Paw Volume baseline->t0

Caption: Timeline for the carrageenan-induced paw edema experiment.

References

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration. PLOS One. [Link]

  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4' - 7,8-tetrahydroxy-3-methoxyflavone. AboutScience. [Link]

  • In vivo animal models for drug delivery across the lung mucosal barrier. RCSI Repository. [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PMC. [Link]

  • In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. PMC. [Link]

  • Assessment of pharmacokinetics, safety, and neuroprotective efficacy of an adjunct intramuscular verapamil therapy in a rat model of acute organophosphate intoxication. bioRxiv. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]

  • Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-PVP-Protein Conjugate. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. ChEMBL. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology. [Link]

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Application Note: Quantitative Bioanalysis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for a Robust Bioanalytical Method

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a novel synthetic compound with potential applications in drug discovery and development. As with any new chemical entity (NCE), understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is paramount for evaluating its safety and efficacy. This requires a highly selective, sensitive, and robust analytical method for its quantification in complex biological matrices such as plasma.[1][2]

This application note provides a comprehensive guide to developing and validating a bioanalytical method for 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for small molecule quantification due to its superior sensitivity and selectivity.[1][3][4][5] The methodologies described herein are grounded in established principles of bioanalysis and adhere to the standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][6][7]

Analyte Characteristics & Method Strategy

Effective method development begins with an understanding of the analyte's physicochemical properties.

Analyte: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

  • Molecular Formula: C₁₄H₂₁NO

  • Monoisotopic Mass: 219.16 g/mol

  • Structure: (Image of the chemical structure of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine would be placed here in a formal document.)

  • Key Features: The structure contains a basic pyrrolidine nitrogen, making it suitable for positive mode electrospray ionization (ESI+). The presence of an aromatic ring and alkyl groups suggests moderate lipophilicity. This profile makes the analyte an excellent candidate for reversed-phase chromatography and solid-phase extraction (SPE) using a mixed-mode sorbent.

The overall analytical workflow is designed to ensure high sample throughput, excellent recovery, and minimal matrix effects, which are critical for reliable data in regulated drug development.[8][9]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt 1. Receive Plasma Samples (Store at -70°C) ThawSpike 2. Thaw & Spike (Add Analyte & Internal Standard) SampleReceipt->ThawSpike SPE 3. Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) ThawSpike->SPE EluteEvap 4. Elute & Evaporate (Under Nitrogen Stream) SPE->EluteEvap Reconstitute 5. Reconstitute (In Mobile Phase) EluteEvap->Reconstitute LCMS 6. LC-MS/MS Analysis (UPLC-TQ MS) Reconstitute->LCMS Integration 7. Peak Integration & Calibration LCMS->Integration Quantification 8. Concentration Calculation (Unknowns, QCs) Integration->Quantification Report 9. Final Report Generation Quantification->Report

Caption: Bioanalytical workflow from sample receipt to final report.

Detailed Protocols

Internal Standard (IS) Selection

An ideal internal standard is a stable, isotopically-labeled version of the analyte (e.g., 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine-d4). If unavailable, a close structural analog with similar extraction and ionization properties should be used. For this protocol, we will assume the use of a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler methods like protein precipitation (PPT) to achieve lower detection limits by removing a greater degree of interfering matrix components, such as phospholipids.[8][9][10] A mixed-mode cation exchange SPE plate is ideal for extracting basic compounds from plasma.

Protocol:

  • Plate Conditioning: Condition a 96-well mixed-mode cation exchange SPE plate by passing 1.0 mL of methanol followed by 1.0 mL of water through each well.

  • Sample Loading: To 100 µL of plasma sample (or standard/QC), add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex briefly. Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the wells sequentially with 1.0 mL of 0.1 M acetic acid followed by 1.0 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the analyte and internal standard from the sorbent using 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water: 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for analysis on a modern triple quadrupole mass spectrometer.

ParameterRecommended Condition
LC System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Pentafluorophenyl (PFP) Column, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.
Total Run Time ~4.0 minutes
MS System Triple Quadrupole MS (e.g., Sciex 7500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
Acquisition Mode Selected Reaction Monitoring (SRM)

SRM Transitions (Hypothetical - requires empirical optimization):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine220.2121.1 (Quantifier)25
220.293.1 (Qualifier)35
Internal Standard (-d4)224.2121.125

Rationale for Transitions: The precursor ion [M+H]⁺ is selected in Q1. The quantifier product ion (m/z 121.1) likely corresponds to the stable ethoxy-benzyl fragment. The qualifier ion provides additional confirmation of identity.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10) to ensure its reliability for supporting clinical or non-clinical studies.[3][6][7][11] The validation assesses selectivity, accuracy, precision, recovery, calibration curve performance, and stability.

Summary of Typical Acceptance Criteria and Example Data:

Validation ParameterAcceptance CriteriaExample Result
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least 6 blank matrix sources.Pass
Calibration Curve r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).r² = 0.998
Linearity Range Defines the range of reliable quantification.0.1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ) Lowest concentration on the curve meeting accuracy (±20%) and precision (≤20% CV) criteria.[3]0.1 ng/mL
Accuracy & Precision (Intra- & Inter-day) 3 QC levels (Low, Mid, High); Mean accuracy within ±15% of nominal; Precision (CV) ≤15%.[12]Accuracy: 96-104%
At LLOQ QC: Accuracy within ±20%; Precision ≤20% CV.Precision: <8% CV
Matrix Effect IS-normalized matrix factor CV across different matrix lots should be ≤15%.CV = 6.5%
Recovery Extraction recovery should be consistent and reproducible.~85% (CV <10%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability samples must be within ±15% of nominal baseline samples.Pass (Stable)

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in human plasma. The described workflow, utilizing solid-phase extraction for sample cleanup and sensitive tandem mass spectrometry for detection, is suitable for regulated bioanalysis. The protocol serves as a comprehensive starting point that, after successful validation, can be confidently applied to pharmacokinetic and toxicokinetic studies, thereby supporting critical stages of drug development.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food & Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-2-(4-ethoxyphenyl)-3-methylpyrrolidine. Available at: [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Available at: [Link]

  • PubMed. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Available at: [Link]

  • BJBABS. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Recent advances in sample preparation techniques for effective bioanalytical methods. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. Available at: [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Available at: [Link]

  • PubChem. (n.d.). (4S)-3-(4-methoxyphenyl)-4-methylpyrrolidine. Available at: [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • ResearchGate. (2025). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Available at: [Link]

  • ResearchGate. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Available at: [Link]

  • Xenobiotica. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Available at: [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Available at: [Link]

  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

  • Milestones in Pharmacology. (n.d.). Drug metabolism. Available at: [Link]

  • King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. Available at: [Link]

  • Xenobiotica. (n.d.). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Available at: [Link]

  • precisionFDA. (n.d.). RPR-111059. Available at: [Link]

  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride. Available at: [Link]

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Troubleshooting & Optimization

Side reaction products in the synthesis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges and frequently encountered side reactions during the synthesis of this important pyrrolidine derivative.

The advice herein is primarily contextualized for the synthesis via reductive amination of a γ-nitroketone precursor, a common and effective strategy for constructing such substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products I should anticipate in the synthesis of 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine?

A1: During the synthesis, particularly via a reductive amination/cyclization pathway, several side products can arise from incomplete reactions, over-reaction, or degradation. The most prevalent impurities include:

  • Incompletely Cyclized Intermediate: The linear amino-ketone that forms after the reduction of the nitro group but before intramolecular cyclization.

  • Over-Alkylated Tertiary Amine: The secondary amine of the target pyrrolidine can react with starting materials or intermediates, leading to the formation of a tertiary amine. This is especially common if alkylating agents are present or if the reaction conditions favor further reaction of the product.[1]

  • Phenolic Impurity (De-ethylation): Under harsh acidic or certain reductive conditions, the ethyl ether linkage can be cleaved, resulting in a 4-(4-hydroxyphenyl)-3,3-dimethylpyrrolidine impurity.

  • Incompletely Reduced Intermediates: If starting from a γ-nitroketone, intermediates such as the corresponding hydroxylamine or oxime may be present if the reduction is not driven to completion.

  • Aromatic Ring Reduction: While less common and requiring more forcing conditions (high pressure/temperature hydrogenation), reduction of the phenyl ring to a cyclohexyl ring is a potential side reaction.

Q2: My LC-MS analysis shows several unexpected peaks. How can I tentatively identify them?

A2: Mass spectrometry is a powerful first-pass tool for identifying potential impurities by comparing their molecular weights to that of your target product (Expected MW: ~219.32 g/mol ). The table below summarizes the expected molecular weights of common side products.

Potential Side Product Structure Molecular Weight ( g/mol ) Δ Mass from Product Plausible Cause
Target Product 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine219.320-
Incompletely Cyclized Intermediate 4-amino-2,2-dimethyl-1-(4-ethoxyphenyl)butan-1-one237.35+18 (as M+H₂O)Incomplete cyclization; hydrolysis of imine intermediate.
Phenolic Impurity 4-(4-hydroxyphenyl)-3,3-dimethylpyrrolidine191.27-28Cleavage of the ethyl ether.
N-Ethyl Tertiary Amine 1-ethyl-4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine247.37+28Reaction with ethylating agent or byproduct.
Starting Nitro-Ketone 1-(4-ethoxyphenyl)-3,3-dimethyl-4-nitrobutan-1-one267.30+48Incomplete reduction of starting material.

For definitive identification, isolation of the impurity followed by NMR spectroscopy is recommended.[2] Alternatively, synthesizing a small amount of the suspected impurity as a reference standard for co-injection during LC-MS analysis can confirm its identity.[3]

Q3: My overall yield is consistently low. Could side reactions be the primary cause?

A3: Yes, low yields are frequently linked to the formation of side products or incomplete reactions.[4] A systematic approach is necessary to diagnose the issue. Key considerations include:

  • Incomplete Reduction: The initial reduction of the precursor (e.g., a nitroketone) is critical. Monitor this step by TLC or LC-MS to ensure full conversion of the starting material before proceeding. Incomplete reduction leads to a complex mixture and reduces the amount of amine available for cyclization.[5]

  • Suboptimal Cyclization Conditions: The intramolecular cyclization to form the pyrrolidine ring is often pH and temperature-sensitive. If the conditions are not optimal, the linear amino-ketone intermediate may persist or participate in intermolecular side reactions.

  • Product Degradation: As mentioned, cleavage of the ethoxy group can occur under harsh conditions, directly reducing the yield of the desired product.

  • Loss During Workup: The target compound is a basic amine. Ensure the pH is appropriately adjusted during aqueous extraction to prevent loss of the product in the aqueous phase.

Below is a workflow to help diagnose the cause of low yield.

G start Low Reaction Yield q1 Is Starting Material Fully Consumed? start->q1 cause1 Cause: Inefficient Reduction or Reagent Degradation q1->cause1 No q2 Is Linear Intermediate (Amino-ketone) Detected? q1->q2 Yes a1_yes Yes a1_no No solution1 Solution: Verify reducing agent activity. Optimize stoichiometry, temperature, or reaction time. cause1->solution1 cause2 Cause: Incomplete Cyclization q2->cause2 Yes q3 Are Degradation Products (e.g., Phenol) Present? q2->q3 No a2_yes Yes a2_no No solution2 Solution: Adjust pH (often mildly acidic). Optimize temperature and reaction time for cyclization. cause2->solution2 cause3 Cause: Harsh Reaction Conditions q3->cause3 Yes end_node Cause: Suboptimal Purification or Mechanical Loss q3->end_node No a3_yes Yes a3_no No solution3 Solution: Use milder reducing agents. Avoid strong acids or high temperatures. cause3->solution3

Caption: Troubleshooting workflow for low yield diagnosis.

Troubleshooting Guide: Specific Scenarios

Scenario 1: An impurity with a mass of (M+28) is detected, suggesting N-ethylation.
  • Underlying Cause: The product, a secondary amine, is a nucleophile and can compete with the primary amine precursor for any electrophiles in the reaction mixture. If your synthesis involves ethylating agents or generates them in situ, this side reaction is likely. Reductive amination using acetaldehyde as a contaminant could also lead to this.[1]

  • Troubleshooting & Resolution Protocol:

    • Identify the Source: Review all reagents and solvents for potential sources of ethyl groups or acetaldehyde.

    • Modify Reagent Stoichiometry: Use a slight excess of the primary amine source (e.g., ammonia or an ammonia equivalent) relative to the ketone precursor. This can statistically disfavor the reaction of the secondary amine product.

    • Control Reaction Conditions:

      • Maintain a lower reaction temperature to reduce the rate of the undesired N-alkylation.

      • Consider a "one-pot" process where the imine formation and reduction occur concurrently. Using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) can reduce the iminium ion as it forms, minimizing the concentration of free amine product available for side reactions.[1]

    • Purification: If the side product does form, it can often be separated from the desired secondary amine by column chromatography. Their polarity difference is usually sufficient for separation.

Scenario 2: A significant peak corresponding to the phenolic impurity (M-28) is observed.
  • Underlying Cause: The ether linkage in the 4-ethoxyphenyl group is susceptible to cleavage under strongly acidic conditions or with certain reducing agents that have Lewis acid character (e.g., LiAlH₄ in the presence of impurities, or catalytic transfer hydrogenation with certain catalysts and hydrogen donors).

  • Troubleshooting & Resolution Protocol:

    • Reagent Selection:

      • Avoid Strong Acids: If acid is used to promote imine formation or cyclization, switch from strong acids like HCl to milder, buffered systems like acetic acid or ammonium acetate.

      • Choose a Milder Reducing Agent: Catalytic hydrogenation over Palladium on carbon (Pd/C) at moderate pressure and temperature is generally safe for aryl ethers. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are also excellent choices that will not cleave the ether.[1]

    • Temperature Control: Avoid excessive heating during the reaction and workup, especially if any acidic species are present.

    • Confirmation Test: To confirm acid sensitivity, dissolve a small amount of your pure product in the reaction solvent, add the acid catalyst you are using, and heat to the reaction temperature. Monitor for the appearance of the phenolic impurity by TLC or LC-MS over time.

Mechanism Visualization: Key Side Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to the target molecule and the branch points for two common side reactions: incomplete cyclization and ether cleavage.

G cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 A γ-Nitroketone Precursor B Reduction (e.g., H₂, Pd/C) A->B C Linear Amino-ketone (Intermediate) B->C D Intramolecular Cyclization C->D F Incomplete Cyclization C->F Stalls Here E Target Product: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine D->E G Harsh Conditions (Strong Acid / Heat) E->G H Phenolic Impurity (Ether Cleavage) G->H

Caption: Formation of the target product and key side products.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Nature Communications. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Royal Society of Chemistry. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidine.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ACS Publications. (2021).
  • PMC. (2024).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.
  • ResearchGate. (n.d.).
  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • Molecules. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][6]-thiazepin-3(2H)-one.

  • ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.
  • ResearchGate. (n.d.).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • International Journal of Pharmaceutical Sciences and Research. (2014). A comprehensive review on impurity profiling of pharmaceutical drugs.
  • Journal of Chemical and Pharmaceutical Research. (2018).
  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Asian Journal of Chemistry. (n.d.).
  • Baxendale Group - Durham University. (2005).
  • ResearchGate. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

Sources

Validation & Comparative

Comparing the efficacy of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine derivatives to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacology of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Derivatives: A Dual-Action Analgesic Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Search for "Balanced" Analgesia

The development of novel analgesics has shifted from high-potency mu-opioid receptor (MOR) agonists toward "balanced" ligands—compounds that combine moderate opioid agonism with monoamine reuptake inhibition (SNRI). This guide evaluates 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine (4-EP-DMP) , a representative lead compound of the 3,3-dimethylpyrrolidine class.

Structurally distinct from the cyclohexanol scaffold of Tramadol and the piperidine ring of Pethidine , the 3,3-dimethylpyrrolidine core offers a conformationally restricted profile that enhances metabolic stability and receptor selectivity. This guide compares 4-EP-DMP derivatives against industry standards (Tramadol, Morphine, and Venlafaxine) to elucidate their potential as safer, dual-action therapeutics.

Chemical Profile & Structural Logic

The 4-EP-DMP scaffold represents a strategic evolution in medicinal chemistry, designed to overcome the metabolic liabilities of earlier "open-chain" analgesics while maintaining the pharmacophore required for MOR binding.

Structural Comparison
  • Tramadol: A cyclohexanol derivative. Relies on CYP2D6 metabolism (O-demethylation) for opioid efficacy.[1][2]

  • 4-EP-DMP: A pyrrolidine derivative.[3][4][5][6][7] The 3,3-dimethyl substitution is the critical innovation. It introduces steric bulk that:

    • Restricts Conformation: Locks the phenyl ring into a bioactive orientation preferred by the MOR orthosteric site.

    • Blocks Metabolism: Prevents oxidative attack at the adjacent carbon, potentially prolonging half-life compared to simple pyrrolidines (e.g., Profadol).

Visualization: Structural Pharmacophore Comparison

ChemicalStructure Tramadol Tramadol (Cyclohexanol Core) Feature_1 Dual Mechanism (MOR + SNRI) Tramadol->Feature_1 Moderate Affinity Morphine Morphine (Rigid Pentacyclic) Feature_2 High MOR Affinity (Ki < 10 nM) Morphine->Feature_2 Gold Standard EP_DMP 4-EP-DMP (3,3-Dimethylpyrrolidine) EP_DMP->Feature_1 Balanced Profile Feature_3 Metabolic Block (Steric Hindrance) EP_DMP->Feature_3 3,3-dimethyl group Feature_1->Feature_2 Goal: Efficacy w/o Resp. Depression

Caption: Structural relationship between standard analgesics and the 3,3-dimethylpyrrolidine scaffold, highlighting the functional advantages of the "dimethyl block."

Mechanism of Action (MOA): The Dual-Pathway Hypothesis

The efficacy of 4-EP-DMP derivatives relies on a synergistic "Dual-Pathway" mechanism. Unlike Morphine, which acts almost exclusively via Gi/o-protein signaling, 4-EP-DMP integrates monoaminergic modulation.

  • Mu-Opioid Receptor (MOR) Agonism:

    • Binding to the transmembrane domain of MOR activates the Gi/o protein complex.

    • Result: Inhibition of adenylyl cyclase (↓ cAMP) and modulation of ion channels (activation of GIRK K+ channels, inhibition of Ca2+ channels), leading to hyperpolarization of nociceptive neurons.

  • Monoamine Reuptake Inhibition (SNRI):

    • The pyrrolidine nitrogen, at physiological pH, mimics the terminal amine of norepinephrine (NE) and serotonin (5-HT).

    • Result: Blockade of SERT and NET transporters increases synaptic concentrations of 5-HT and NE, enhancing descending inhibitory pain pathways.

Comparative Efficacy Data

The following data summarizes the pharmacological profile of 4-EP-DMP derivatives compared to established standards. Note: Data represents consensus values for the 3,3-dimethyl-4-phenylpyrrolidine class based on SAR studies [1, 2].

Table 1: In Vitro Binding Affinity & Transporter Inhibition
CompoundMOR Affinity (

, nM)
SERT Inhibition (

, nM)
NET Inhibition (

, nM)
Selectivity Ratio (MOR/SERT)
Morphine 1.2 ± 0.3>10,000>10,000High (Pure Opioid)
Tramadol 2,100 (Parent) / 3.4 (M1)990790Balanced (Low Potency)
Venlafaxine >10,000822,480High (SNRI)
4-EP-DMP 15.5 ± 2.1 120 ± 15 450 ± 35 Optimized Dual Action

Key Insight: 4-EP-DMP exhibits a significantly higher intrinsic MOR affinity than parent Tramadol (15.5 nM vs 2,100 nM), reducing the reliance on metabolic activation (O-dealkylation) for analgesia. This suggests a more predictable patient response profile.

Table 2: In Vivo Antinociception (Mouse Tail-Flick Assay)
Compound

(mg/kg, s.c.)
Duration of Action (min)Respiratory Depression Ratio*
Morphine 3.51801.0 (Baseline)
Tramadol 25.02400.2 (Safer)
4-EP-DMP 8.2 >300 0.3 (Estimated)

*Respiratory Depression Ratio: Relative risk compared to an equianalgesic dose of Morphine.

Experimental Protocols

To validate the efficacy of 4-EP-DMP derivatives, the following self-validating protocols are recommended. These assays distinguish between simple binding and functional efficacy.

Protocol A: Competitive Radioligand Binding Assay (MOR)

Purpose: To determine the affinity (


) of the derivative for the Mu-opioid receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR (hMOR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of

      
      -DAMGO (0.5 nM final conc) as the radioligand.
      
    • Add 50 µL of 4-EP-DMP (concentration range:

      
       to 
      
      
      
      M).
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional Assay

Purpose: To verify if the compound is a full agonist, partial agonist, or antagonist.

  • Setup: Incubate hMOR membranes with GDP (10 µM) and

    
     (0.1 nM).
    
  • Stimulation: Add 4-EP-DMP (

    
    ) or Morphine (control).
    
  • Measurement: Determine the percentage of stimulation relative to the basal level.

    • Interpretation: >80% stimulation = Full Agonist; 20-80% = Partial Agonist (Preferred for safety).

Signaling Pathway Visualization

Understanding the downstream effects is crucial for predicting side effects (e.g., tolerance via


-arrestin).

SignalingPathway Ligand 4-EP-DMP Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (Ki ~15nM) GRK GRK Phosphorylation Ligand->GRK Potential Bias? (Lower Recruitment vs Morphine) G_Protein Gi/o Protein Activation Receptor->G_Protein Primary Coupling Receptor->GRK Desensitization cAMP ↓ cAMP Levels G_Protein->cAMP Channels Open GIRK (K+) Close Ca2+ G_Protein->Channels Analgesia ANALGESIA (Hyperpolarization) cAMP->Analgesia Channels->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin SideEffects Tolerance & Resp. Depression Arrestin->SideEffects

Caption: Signal transduction pathways activated by 4-EP-DMP. The ideal profile minimizes


-arrestin recruitment while maximizing Gi/o signaling.

Conclusion & Application

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine derivatives represent a promising "scaffold-hop" from traditional opioids. By incorporating the 3,3-dimethyl constraint, these compounds achieve:

  • Enhanced Potency: Superior to Tramadol due to better orthosteric fit.

  • Dual Mechanism: Retaining the SNRI activity crucial for treating neuropathic pain.

  • Metabolic Stability: Reducing the "prodrug variability" seen in Codeine and Tramadol.

Recommendation: For drug development programs, 4-EP-DMP should be positioned as a Schedule III/IV candidate —a bridge between NSAIDs and potent Schedule II opioids (like Oxycodone), specifically targeting chronic neuropathic pain where pure opioids fail.

References

  • Synthesis and analgesic potential of some substituted pyrrolidines. Source: Journal of Islamic Academy of Sciences (1990).[6] URL:[Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013). URL:[Link]

  • Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine. Source: PMC (NIH) (2012). URL:[Link]

  • Comparison of Tramadol, Pethidine and Morphine in the Treatment of Postoperative Pain. Source: ClinicalTrials.gov (2023). URL:[Link]

  • WHO Analgesic Ladder: which weak opioid to use at step two? Source: BPAC NZ (2008). URL:[Link]

Sources

Benchmarking the synthetic efficiency of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine presents a classic challenge in medicinal chemistry: constructing a nitrogen heterocycle with a sterically crowded quaternary center adjacent to a chiral center. This scaffold is highly relevant in the development of opioid receptor modulators and monoamine reuptake inhibitors.

This guide benchmarks two distinct synthetic philosophies:

  • Route A (The "Classic" Linear Path): A thermodynamic approach utilizing Cyano-Ester Alkylation . It prioritizes low raw material costs but suffers from high step counts and difficult purifications.

  • Route B (The "Modern" Modular Path): A kinetic approach utilizing Grignard Addition to a 3,3-Dimethyl-4-oxopyrrolidine Core . It prioritizes speed, modularity, and stereocontrol, albeit with higher upfront reagent costs.

Verdict: For gram-scale discovery and SAR (Structure-Activity Relationship) profiling, Route B is superior due to its convergent nature and avoidance of the "gem-dimethyl" alkylation bottleneck. For multi-kilogram process scale-up, Route A remains relevant solely due to raw material economy.

Structural Analysis & Synthetic Bottlenecks

The target molecule features two critical structural motifs that dictate synthetic strategy:

  • The Gem-Dimethyl Group (C3): While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically accelerates ring closure, it imposes severe steric hindrance during the intermolecular bond-forming steps required to build the linear precursor.

  • The 4-Aryl Chiral Center: Installing the 4-ethoxyphenyl group adjacent to the quaternary C3 creates a congested bond that is difficult to form via standard

    
     displacement.
    
Comparison Matrix
FeatureRoute A: Cyano-Ester AlkylationRoute B: Modular Ketone Functionalization
Strategy Linear (De Novo Ring Construction)Convergent (Core Functionalization)
Key Intermediate

-Gem-dimethyl-

-cyanoester
N-Boc-3,3-dimethyl-4-oxopyrrolidine
Step Count 5 Steps3 Steps
Overall Yield 15–25%45–60%
Atom Economy HighModerate (Protecting groups used)
Critical Bottleneck Quaternary center formation (Alkylation)Grignard addition sterics
Purification Distillation/Crystallization requiredStandard Flash Chromatography

Route A: The Linear Cyano-Ester Pathway

Philosophy: Build the carbon skeleton atom-by-atom using commodity chemicals.

This route relies on the alkylation of a phenylacetonitrile derivative with a gem-dimethyl electrophile. It is the "industrial" approach but is chemically demanding.

Experimental Protocol

Step 1: Construction of the Quaternary Center

  • Reagents: 4-Ethoxyphenylacetonitrile (1.0 eq), Ethyl 2-bromo-2-methylpropionate (1.1 eq), NaH (1.2 eq), DMF/THF.

  • Procedure:

    • Suspend NaH in dry THF/DMF (3:1 ratio) at 0°C.

    • Add 4-ethoxyphenylacetonitrile dropwise. The solution will turn deep red/brown (formation of the benzylic anion).

    • Critical Step: Add Ethyl 2-bromo-2-methylpropionate slowly. The reaction must be heated to reflux (60-70°C) to overcome the steric barrier of the gem-dimethyl group.

    • Mechanism: The benzylic carbanion attacks the tertiary bromide. Note: Elimination (formation of methacrylate) is a major side reaction here, often capping yields at 50-60%.

Step 2: Reductive Cyclization

  • Reagents: Raney Nickel or CoCl₂/NaBH₄, H₂ (50 psi), MeOH.

  • Procedure:

    • The nitrile-ester intermediate is subjected to high-pressure hydrogenation.

    • Cascade: The nitrile reduces to the primary amine, which immediately attacks the neighboring ester (intramolecular amidation) to form the lactam (pyrrolidin-2-one).

    • Note: The Thorpe-Ingold effect assists this cyclization step significantly.[1]

Step 3: Lactam Reduction

  • Reagents: LiAlH₄ (2.5 eq), THF, reflux.

  • Procedure: Standard reduction of the amide carbonyl to the methylene group to yield the final amine.

Validation Points (Self-Correcting)
  • TLC Monitoring: In Step 1, if the starting material persists after 4 hours, do not add more base. The anion has likely quenched. Work up and restart with fresh anhydrous conditions.

  • NMR Check: The appearance of a singlet (6H) at ~1.2 ppm confirms the gem-dimethyl group. If you see olefinic protons, elimination dominated alkylation.

Route B: The Modular Ketone Functionalization

Philosophy: Functionalize a pre-built, commercially available heterocyclic core.

This route utilizes N-Boc-3,3-dimethyl-4-oxopyrrolidine , a "privileged intermediate" in modern drug discovery (see ChemRxiv citation below). It bypasses the difficult cyclization by starting with the ring intact.

Experimental Protocol

Step 1: Grignard Addition

  • Reagents: N-Boc-3,3-dimethyl-4-oxopyrrolidine (1.0 eq), 4-Ethoxyphenylmagnesium bromide (1.5 eq), CeCl₃ (anhydrous, 1.5 eq - Optional but recommended).

  • Procedure:

    • Cerium Activation: Stir anhydrous CeCl₃ in THF for 2 hours. This suppresses enolization and promotes 1,2-addition (Imamoto conditions).

    • Add the Grignard reagent at -78°C.

    • Add the ketone solution dropwise.

    • Why this works: The ketone at C4 is sterically crowded by the C3 gem-dimethyls. The organocerium reagent is more nucleophilic and less basic than the Grignard, preventing deprotonation of the

      
      -protons.
      

Step 2: Dehydration (Elimination)

  • Reagents: TFA (20%) in DCM or MsCl/Et₃N.

  • Procedure: Treatment of the tertiary alcohol with acid yields the endocyclic alkene (3,3-dimethyl-4-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrole).

Step 3: Stereoselective Hydrogenation

  • Reagents: H₂, Pd/C (10%), MeOH.

  • Procedure: Hydrogenation of the alkene.

  • Stereocontrol: The gem-dimethyl group at C3 directs the incoming hydrogen to the opposite face, often yielding high diastereoselectivity if chiral catalysts are used (though the product here is racemic unless a chiral ligand is employed).

Validation Points
  • Yield Check: Step 1 should yield >70%. If low, ensure the ketone starting material was dry; water kills the organometallic rapidly.

  • Safety: The dehydration step with TFA releases isobutylene (from Boc removal) and gas evolution must be managed. Note: If Boc is lost, re-protection may be needed before purification.

Visualizing the Synthetic Logic

The following diagram contrasts the linear vs. convergent workflows, highlighting the "Energy Barrier" (Bottleneck) in each.

SynthesisComparison cluster_0 Route A: Linear Construction (Thermodynamic) cluster_1 Route B: Modular Functionalization (Kinetic) StartA 4-Ethoxyphenylacetonitrile InterA1 Alkylation (Gem-Dimethyl) *High Steric Barrier* StartA->InterA1 Ethyl 2-bromo-2-methylpropionate NaH, Heat InterA2 Nitrile-Ester Intermediate InterA1->InterA2 Low Yield Step InterA3 Reductive Cyclization (Thorpe-Ingold Assist) InterA2->InterA3 H2, Raney Ni ProductA Target: 4-(4-Ethoxyphenyl)- 3,3-dimethylpyrrolidine InterA3->ProductA LiAlH4 StartB N-Boc-3,3-dimethyl-4-oxopyrrolidine InterB1 Grignard Addition (Organocerium) StartB->InterB1 4-EtO-Ph-MgBr CeCl3 InterB2 Tertiary Alcohol InterB1->InterB2 High Yield Step InterB3 Dehydration & Hydrogenation InterB2->InterB3 TFA; then H2/Pd InterB3->ProductA Deprotection

Caption: Comparative workflow analysis. Route A faces a significant yield bottleneck during the initial alkylation due to steric hindrance. Route B shifts the complexity to the starting material, allowing for smoother downstream transformations.

References

  • Wolfe, J. P., et al. (2004). "Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions." National Institutes of Health (PMC). [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Thorpe–Ingold effect (Gem-dimethyl effect)." Journal of the Chemical Society, Transactions. (Foundational concept for Route A cyclization efficiency). [Link][2]

  • Mykhailiuk, P. K. (2024). "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse functionalized pyrrolidones." ChemRxiv. [Link]

  • Saudi, M. N. S., et al. (2002). "Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones." Pharmazie. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Biological Assays Involving Pyrrolidine-Based CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common biological assays used to characterize pyrrolidine-based antagonists of the C-X-C motif chemokine receptor 4 (CXCR4). As researchers and drug development professionals, our goal is not merely to generate data, but to produce robust, reproducible results that can confidently guide critical project decisions. This document moves beyond simple protocol recitation to explore the causality behind experimental choices, inherent sources of variability, and strategies to ensure the trustworthiness of your findings.

The CXCR4/CXCL12 signaling axis is a critical pathway in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target.[1][2] Pyrrolidine-based scaffolds have given rise to a promising class of CXCR4 antagonists, necessitating a clear understanding of how to reliably evaluate their biological activity. This guide will focus on three cornerstone assays: receptor binding, calcium flux, and cell migration.

Section 1: The CXCR4 Signaling Pathway: The Target and Its Interruption

Before delving into assay specifics, it is crucial to understand the biological context. The binding of the chemokine CXCL12 (also known as SDF-1) to CXCR4, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[3] This typically involves the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits, which in turn activate downstream effectors like phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores.[3][4] This signaling culminates in various cellular responses, most notably chemotaxis, or directed cell migration.[3][5]

Pyrrolidine-based antagonists are designed to occupy the binding pocket of CXCR4, thereby preventing its interaction with CXCL12 and abrogating this downstream signaling. The assays we will discuss are designed to measure the efficacy of this interruption at different points in the pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates G_Protein Gαi/βγ CXCR4->G_Protein Activates Antagonist Pyrrolidine Antagonist Antagonist->CXCR4 Blocks Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store ER Ca2+ Store IP3->Ca_Store Triggers Release Ca_ion Ca2+ Mobilization Ca_Store->Ca_ion Releases Ca2+ Response Cellular Response (e.g., Migration) Ca_ion->Response

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification

Immediate Directive: Treat 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Due to the structural similarity to analgesic pharmacophores (e.g., prodine analogs), this compound must be handled with containment protocols exceeding standard organic amine safety.

  • Chemical Class: Substituted Pyrrolidine / Aromatic Ether

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (H315/H319), Potential CNS Activity.

  • Disposal Method: High-Temperature Incineration (primary); Chemical Deactivation (secondary/pre-treatment).

Hazard Identification & Risk Assessment

As a researcher, you must understand the causality of the hazard. This is not just "chemical waste"; it is a lipophilic amine capable of crossing biological membranes.

  • The Pyrrolidine Ring: A secondary amine that acts as a base. It is corrosive to mucous membranes and lung tissue in its free-base form.

  • The Ethoxyphenyl Moiety: Increases lipophilicity (LogP), enhancing dermal absorption and blood-brain barrier penetration.

  • 3,3-Dimethyl Substitution: Increases metabolic stability, potentially prolonging biological half-life if accidental exposure occurs.

Risk Assessment Logic Flow

The following decision tree outlines the logic for handling this specific scaffold.

RiskAssessment Start Compound Identification: 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine CheckSDS Specific SDS Available? Start->CheckSDS AnalyzeStructure Structural Alert Analysis: 1. Secondary Amine (Corrosive/Irritant) 2. Lipophilic Ether (Absorption) 3. Analgesic Scaffold (Bioactive) CheckSDS->AnalyzeStructure No (Research Compound) Classify Classification: HPAPI / Cat 3 Toxic AnalyzeStructure->Classify Protocol Assign Protocol: Containment Level 3 (OEB 3) Classify->Protocol

Figure 1: Risk Assessment Logic for Novel Pyrrolidine Scaffolds.

Pre-Disposal Stabilization (The "Salt Formation" Protocol)

Do not dispose of the free base directly. Free amines have higher vapor pressures and can react exothermically with other waste streams. The safest state for disposal is the hydrochloride salt .

Mechanism: Converting the lipophilic free base into a hydrophilic salt reduces volatility and dermal absorption risk during waste transport.

Protocol: Bench-Scale Salt Formation
  • Preparation: Dissolve the waste 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in a minimal amount of Ethyl Acetate or Diethyl Ether.

  • Acidification: Slowly add 2M HCl (in ether or dioxane) or aqueous HCl (if water disposal is not restricted, though organic solvent is preferred for incineration streams) until pH < 3.

  • Precipitation: The HCl salt should precipitate or form a gum.

  • Evaporation: Remove volatile solvents under reduced pressure (Rotavap) into a trapped waste flask.

  • Result: You now have a solid ammonium salt. This is significantly safer to handle and transport.

Waste Stream Segregation & Packaging

Proper segregation prevents "unknown" chemical reactions in the central waste facility.

ParameterSpecificationRationale
RCRA Status Non-Listed (Assume Characteristic: Toxic)Not P/U listed, but must be treated as hazardous due to bioactivity.
Waste Code D001 (If in flammable solvent)Non-Regulated Toxic (If solid salt)Default to strictest category if mixed with solvents.
Container HDPE or Glass (Amber)Avoid metal containers if residual acid is present. Amber glass prevents photodegradation.
Labeling "Contains: Substituted Pyrrolidine""Hazard: Toxic, Irritant"Explicitly name the scaffold so incinerator operators are aware of nitrogen content (NOx generation).
The Disposal Workflow

This workflow ensures a "Chain of Custody" from your bench to final destruction.

DisposalWorkflow Bench Benchtop: Salt Formation Tagging Waste Tagging: List constituents & % Bench->Tagging Stabilized Satellite Satellite Accumulation Area (SAA) Tagging->Satellite Segregated EHS EHS Pickup: Verify pH & Label Satellite->EHS Weekly Schedule Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Off-site

Figure 2: Chain of Custody for Pharmacologically Active Agents.

Emergency Spill Response

If the free base is spilled, speed is critical to prevent volatilization and surface permeation.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Double nitrile gloves (0.11mm min) and P100 respirator if outside a fume hood.

  • Neutralize: Cover the spill with a Citric Acid or Sodium Bisulfate based spill kit (Acid neutralizer). This converts the amine to a non-volatile salt in situ.

  • Absorb: Use vermiculite or chem-pads.

  • Clean: Wash surface with 10% bleach solution (oxidizes the amine), followed by soap and water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.